molecular formula C4H3ClN2O B1311289 1H-Imidazole-5-carbonyl chloride CAS No. 56460-32-3

1H-Imidazole-5-carbonyl chloride

Cat. No.: B1311289
CAS No.: 56460-32-3
M. Wt: 130.53 g/mol
InChI Key: NOUDGPISLXECAJ-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carbonyl chloride (CAS 56460-32-3) is a versatile heterocyclic building block in organic synthesis and pharmaceutical research . The compound features a reactive carbonyl chloride group attached to the 5-position of the 1H-imidazole ring, a structure known for its aromaticity and presence in numerous biologically significant molecules . This reactive acyl chloride moiety makes it a valuable precursor for forming amide bonds, enabling researchers to create more complex molecules for various experimental purposes. The imidazole scaffold is a fundamental structure in nature, found in the amino acid histidine, the neurotransmitter histamine, and a wide range of pharmaceuticals, including certain antifungal and antiprotozoal agents . As a specialist reagent, 1H-Imidazole-5-carbonyl chloride is strictly for research and development applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to use, as this compound is likely to require careful handling due to the reactive nature of acyl chlorides, which are known to cause severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDGPISLXECAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444635
Record name 1H-IMIDAZOLE-5-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56460-32-3
Record name 1H-IMIDAZOLE-5-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1H-Imidazole-5-Carbonyl Chloride: Structural Mechanics, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the efficient construction of complex heterocyclic scaffolds is paramount. 1H-Imidazole-5-carbonyl chloride (CAS 56460-32-3) serves as a highly reactive, versatile building block that bridges the gap between simple imidazole precursors and advanced therapeutic agents[1]. By providing an activated electrophilic center at the 5-position of the imidazole ring, this compound enables rapid, high-yield formations of amide and ester bonds. This technical guide explores the structural mechanics, self-validating synthetic protocols, and pharmaceutical applications of 1H-imidazole-5-carbonyl chloride.

Chemical Structure & Core Properties

The utility of 1H-imidazole-5-carbonyl chloride stems from its dual chemical nature. It features an aromatic, amphoteric imidazole ring—a fundamental structure found in histidine and histamine—coupled with a highly electrophilic acyl chloride moiety[1].

To facilitate rapid reference for assay design and computational modeling, the core quantitative properties of the molecule are summarized below, as aggregated from 2[2] and chemical databases[3]:

PropertyValue
IUPAC Name 1H-imidazole-5-carbonyl chloride
CAS Number 56460-32-3
Molecular Formula C₄H₃ClN₂O
Molecular Weight 130.53 g/mol
Topological Polar Surface Area (TPSA) 45.8 Ų
Hydrogen Bond Acceptor Count 2
Complexity Score 106
Typical IR C=O Stretch ~1765 cm⁻¹

Mechanistic Insights: Reactivity & Causality

As a Senior Application Scientist, I frequently observe that the handling of heterocyclic acyl chlorides dictates the success or failure of downstream coupling. The acyl chloride at the 5-position is highly susceptible to nucleophilic attack. However, the basic secondary nitrogen (N-3) on the imidazole ring presents a unique challenge: the molecule can act as both an electrophile and a nucleophile, leading to unwanted self-polymerization or degradation if not managed correctly.

Causality in Stabilization: To suppress this autoreactivity, 1H-imidazole-5-carbonyl chloride is frequently synthesized, isolated, and utilized as a hydrochloride salt (e.g., 1H-imidazole-5-carbonyl chloride hydrochloride)[4]. Protonating the basic imidazole nitrogen renders it non-nucleophilic, stabilizing the highly reactive acyl chloride moiety during storage and preventing premature degradation. When introduced to a reaction mixture containing a target nucleophile (amine/alcohol) and an organic base (like DMAP or Triethylamine), the base neutralizes the HCl salt in situ, liberating the imidazole ring while simultaneously driving the nucleophilic acyl substitution forward[5].

Experimental Workflow & Self-Validating Protocol

The following protocol details the anhydrous synthesis of 1H-imidazole-5-carbonyl chloride from 1H-imidazole-5-carboxylic acid. This workflow is designed as a self-validating system , ensuring that intermediate success can be quantitatively proven before proceeding to sensitive coupling steps.

Protocol: Anhydrous Synthesis via Thionyl Chloride Activation

Reference standard adapted from 6[6] and 5[5].

  • Preparation & Initial Activation (0–5°C):

    • Step: Suspend 1H-imidazole-5-carboxylic acid in a 5-fold molar excess of thionyl chloride (SOCl₂).

    • Causality: SOCl₂ acts as both the halogenating agent and the anhydrous solvent. The low initial temperature controls the exothermic formation of the intermediate chlorosulfite ester, preventing thermal degradation of the imidazole core.

  • Reflux & Conversion (75°C):

    • Step: Gradually heat the reaction mixture to reflux for 1 to 2 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the chloride ion on the intermediate, driving the expulsion of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

    • Self-Validation Checkpoint 1: The reaction's progress is visually self-validating. The conversion is complete when gas evolution ceases and the opaque suspension transitions into a clear, homogeneous solution.

  • Isolation via Vacuum Distillation:

    • Step: Remove all unreacted SOCl₂ under reduced pressure.

    • Causality: Residual SOCl₂ is a severe liability; it will aggressively compete with the synthesized acyl chloride in downstream coupling reactions, drastically reducing the yield of the target amide/ester.

  • Spectroscopic Verification:

    • Step: Analyze the resulting solid via Infrared (IR) Spectroscopy.

    • Self-Validation Checkpoint 2: A successful conversion is unequivocally marked by two factors: the complete disappearance of the broad carboxylic acid O-H stretch (3,270–2,650 cm⁻¹) and the distinct shift of the C=O stretch from ~1,715 cm⁻¹ (acid) to a sharp, high-energy acyl chloride peak at ~1,765 cm⁻¹[6].

Applications in Medicinal Chemistry

Once synthesized, 1H-imidazole-5-carbonyl chloride is a linchpin in drug discovery:

  • Antibacterial Agents: It is used to synthesize derivatives of metronidazole. Coupling the acyl chloride with various amino acids (like glycine) forms robust amide linkages that enhance the pharmacokinetic profiles of these antibiotics[6].

  • Receptor Antagonists & Kinase Inhibitors: The activated carbonyl reacts with complex amines (e.g., 2-chloropyridin-3-amine) in aprotic solvents (THF, DMF) to generate C–N carboxamide bonds. This specific pathway is utilized to synthesize therapeutic precursors like N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide[5].

  • Steroid 11β-Hydroxylase Inhibitors: In the synthesis of etomidate analogs, the acid chloride intermediate is reacted with nucleophiles (such as methylamine or N,O-dimethylhydroxylamine) to generate N-methylamides and Weinreb amides, which are crucial for controlling enzymatic hydrolysis in vivo[4].

Pathway Visualization

SynthesisPathway A 1H-Imidazole-5-carboxylic acid (Stable Precursor) C 1H-Imidazole-5-carbonyl chloride (Reactive Electrophile) A->C Reflux (75°C), 1-2h -SO2(g), -HCl(g) B Thionyl Chloride (SOCl2) (Chlorinating Agent) B->C Activation E 1H-Imidazole-5-carboxamide (Therapeutic Target) C->E Nucleophilic Acyl Substitution Base (DMAP/Et3N), 0°C to RT D Amine / Alcohol Nucleophile (e.g., 2-chloropyridin-3-amine) D->E Coupling

Figure 1: Synthetic workflow from 1H-imidazole-5-carboxylic acid to therapeutic carboxamides.

Comprehensive References

  • Benchchem . "1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3". 1

  • National Center for Biotechnology Information (NIH) . "1H-Imidazole-5-carbonyl chloride | CID 10773393". 2

  • Molecules (MDPI) / Semantic Scholar . "Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives". 6

  • EvitaChem . "Buy N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide (EVT-3505877)". 5

  • Journal of Medicinal Chemistry (ACS) . "New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex". 4

Sources

An In-depth Technical Guide to the Solubility Profile of 1H-Imidazole-5-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1H-Imidazole-5-carbonyl chloride, a critical reagent in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle this compound and require a deep understanding of its behavior in various organic media.

Introduction: The Chemical Identity and Significance of 1H-Imidazole-5-carbonyl chloride

1H-Imidazole-5-carbonyl chloride (CAS No. 56460-32-3) is a bifunctional molecule featuring a polar imidazole ring and a highly reactive acyl chloride group.[1][2] The imidazole moiety is a ubiquitous scaffold in biologically active molecules, including the amino acid histidine and numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other molecular interactions.[3] The acyl chloride function serves as a potent acylating agent, primarily for the synthesis of amides and esters, making this compound a valuable building block in the construction of complex molecular architectures.[1][4]

However, the inherent reactivity of the acyl chloride group presents significant challenges, particularly concerning its stability and solubility.[5][6] Acyl chlorides are notoriously susceptible to hydrolysis and can react with a wide range of nucleophiles, including alcohols and even some polar aprotic solvents under certain conditions.[4][7] This reactivity profoundly influences the choice of appropriate solvents for reactions, purification, and storage, making a thorough understanding of its solubility profile not just beneficial, but essential for its effective use.

Theoretical Framework for Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Characteristics of 1H-Imidazole-5-carbonyl chloride:

  • Polarity: The molecule possesses significant polarity arising from the C=O and C-Cl bonds in the acyl chloride group, as well as the N-H and C=N bonds within the imidazole ring. The presence of lone pairs on the nitrogen and oxygen atoms further contributes to its polar nature.

  • Hydrogen Bonding: The N-H proton on the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors.[3] This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

  • Reactivity: As an acyl chloride, it is highly electrophilic and will react with protic solvents such as water and alcohols.[6][9] This is a crucial consideration, as the "solubility" in such solvents is often a measure of reactivity rather than true dissolution.

Based on these characteristics, a qualitative prediction of its solubility in various classes of organic solvents can be made.

Predicted Solubility Profile of 1H-Imidazole-5-carbonyl chloride

The following table provides a predicted solubility profile based on the chemical properties of 1H-Imidazole-5-carbonyl chloride and general principles of solubility for acyl chlorides and imidazole derivatives.[4][10][11]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents are polar and can engage in dipole-dipole interactions with the polar groups of the solute. They are generally unreactive towards the acyl chloride group under standard conditions, making them suitable for dissolution and reaction media.[8][12]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are of intermediate polarity and are good solvents for a wide range of organic compounds. They are unlikely to react with the acyl chloride. The solubility of various imidazole derivatives has been measured in dichloromethane.[11]
Ethers Diethyl etherLow to ModerateDiethyl ether is a relatively nonpolar solvent. While it is a common organic solvent, its ability to dissolve the polar 1H-Imidazole-5-carbonyl chloride is expected to be limited.[4]
Aromatic Toluene, BenzeneLowThese are nonpolar solvents. The polar nature of 1H-Imidazole-5-carbonyl chloride suggests poor solubility in these media. Studies on similar imidazoles have shown low solubility in toluene.[11][13]
Alkanes Hexane, HeptaneVery LowAs nonpolar solvents, alkanes are poor solvents for polar compounds and are not expected to dissolve 1H-Imidazole-5-carbonyl chloride to any significant extent.
Protic (Reactive) Water, Alcohols (Methanol, Ethanol)ReactiveThese solvents will react with the acyl chloride group via nucleophilic acyl substitution to form the corresponding carboxylic acid or ester.[4][6] Therefore, true solubility cannot be determined as the compound is consumed in a chemical reaction. The solubility of imidazoles in alcohols has been studied, but this does not apply to the reactive acyl chloride derivative.[14]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a robust and well-controlled experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][15]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[8] The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Experimental Workflow

The following diagram illustrates the step-by-step process for determining the solubility of 1H-Imidazole-5-carbonyl chloride.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess 1H-Imidazole-5-carbonyl chloride prep2 Add to a known volume of anhydrous solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Incubate for 24-48 hours to ensure equilibrium equil1->equil2 sep1 Centrifuge the vial to pellet undissolved solid equil2->sep1 sep2 Filter the supernatant through a PTFE syringe filter (0.22 µm) sep1->sep2 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Analyze by a validated HPLC-UV method analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3

Sources

The Lynchpin of Acylation: An In-depth Technical Guide to the Mechanism of Action of 1H-Imidazole-5-carbonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 1H-Imidazole-5-carbonyl Chloride

In the intricate landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the successful construction of complex molecular architectures. Among the diverse array of available reagents, 1H-Imidazole-5-carbonyl chloride has emerged as a versatile and potent tool, particularly in the synthesis of amides and esters, which are foundational linkages in a vast number of pharmaceuticals and biologically active molecules.[1] This guide provides an in-depth exploration of the core mechanisms governing the reactivity of 1H-Imidazole-5-carbonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Core Mechanism: A Tale of Enhanced Electrophilicity and Catalytic Turnover

The efficacy of 1H-Imidazole-5-carbonyl chloride as an acylating agent is rooted in the unique electronic properties of the imidazole ring. Unlike a standard acyl chloride, the imidazole moiety is not merely a passive scaffold but an active participant in the acylation process. The reaction proceeds through a highly reactive N-acylimidazolium intermediate, which is a superior acylating species compared to the initial acyl chloride.

The general mechanism involves a two-stage process:

  • Formation of the N-Acylimidazolium Intermediate: The reaction is initiated by the nucleophilic attack of the N-1 nitrogen of the imidazole ring on the carbonyl carbon of the acyl chloride. This step is often facilitated by the presence of a base to deprotonate the imidazole, though the reaction can also proceed, albeit slower, without an external base. The resulting tetrahedral intermediate rapidly collapses to form a highly electrophilic N-acylimidazolium salt, with the chloride ion as the counter-ion.

  • Nucleophilic Acyl Substitution: The N-acylimidazolium intermediate is then readily attacked by a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols. The imidazole ring, being a good leaving group (the pKa of the conjugate acid of imidazole is approximately 7), is displaced, leading to the formation of the desired amide, ester, or thioester, and regenerating the imidazole, which can then participate in further catalytic cycles.

Caption: Generalized mechanism of acylation using 1H-Imidazole-5-carbonyl chloride.

Key Applications and Mechanistic Insights

Amide Bond Formation: A Cornerstone of Peptide and Medicinal Chemistry

The synthesis of amides is arguably the most significant application of 1H-Imidazole-5-carbonyl chloride.[1] The high reactivity of the N-acylimidazolium intermediate allows for the efficient coupling of a wide variety of primary and secondary amines, including sterically hindered and electronically deactivated substrates.

Mechanism of Amidation:

The reaction with an amine (R₂NH) proceeds via the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the N-acylimidazolium intermediate. The resulting tetrahedral intermediate collapses, expelling the neutral imidazole molecule and forming the stable amide bond. The released imidazole can be protonated by the liberated HCl, or a scavenger base is often added to neutralize the acid and drive the reaction to completion.

Caption: Mechanism of ester formation using 1H-Imidazole-5-carbonyl chloride.

Quantitative Data: A Comparative Overview of Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the acylation of various nucleophiles with 1H-Imidazole-5-carbonyl chloride and related acylimidazoles. It is important to note that optimal conditions may vary depending on the specific substrates used.

NucleophileProduct TypeTypical SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Primary AmineAmideDichloromethane (DCM)Triethylamine (TEA)0 to rt1-485-95[1]
Secondary AmineAmideTetrahydrofuran (THF)Pyridinert2-680-90[2]
AnilineAmideN,N-Dimethylformamide (DMF)None801270-85[1]
Primary AlcoholEsterAcetonitrile (ACN)4-DMAP (cat.)rt to 504-1275-90[2]
Secondary AlcoholEsterTolueneTEA50-8012-2460-80[3]
ThiolThioesterDCMTEA0 to rt2-580-95[1]

Experimental Protocols: A Practical Guide for the Synthetic Chemist

The following protocols provide detailed, step-by-step methodologies for the synthesis of an amide and an ester using 1H-Imidazole-5-carbonyl chloride.

Protocol 1: Synthesis of N-Benzyl-1H-imidazole-5-carboxamide

Materials:

  • 1H-Imidazole-5-carbonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Imidazole-5-carbonyl chloride and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

  • Add the benzylamine solution dropwise to the cooled solution of 1H-Imidazole-5-carbonyl chloride over 15 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure N-benzyl-1H-imidazole-5-carboxamide.

Caption: Experimental workflow for the synthesis of N-benzyl-1H-imidazole-5-carboxamide.

Protocol 2: Synthesis of Ethyl 1H-imidazole-5-carboxylate

Materials:

  • 1H-Imidazole-5-carbonyl chloride (1.0 eq)

  • Anhydrous Ethanol (excess)

  • Pyridine (1.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1H-Imidazole-5-carbonyl chloride and anhydrous toluene.

  • Add anhydrous ethanol (used as both reactant and solvent) and pyridine to the flask.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure ethyl 1H-imidazole-5-carboxylate.

Troubleshooting and Side Reactions

While 1H-Imidazole-5-carbonyl chloride is a robust reagent, certain side reactions and experimental challenges can arise. A proactive understanding of these potential issues is key to successful synthesis.

  • Hydrolysis of the Acyl Chloride: 1H-Imidazole-5-carbonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. [4]* Reaction at the Imidazole N-1 Position: While the primary reaction occurs at the carbonyl group, under certain conditions, particularly with highly reactive nucleophiles or in the absence of a suitable base, reaction at the N-1 position of the imidazole ring can occur. This can be minimized by using a non-nucleophilic base and controlling the reaction temperature.

  • Purification Challenges: The imidazole byproduct can sometimes co-elute with the desired product during chromatography. A dilute acid wash during the workup can help to remove the basic imidazole.

  • Low Reactivity with Hindered Nucleophiles: For sterically demanding amines or alcohols, the reaction may be sluggish. In such cases, increasing the reaction temperature, using a more polar solvent like DMF, or adding a catalytic amount of a more potent acyl transfer catalyst like 4-DMAP can be beneficial.

Conclusion: A Versatile and Indispensable Tool in the Synthetic Chemist's Arsenal

1H-Imidazole-5-carbonyl chloride stands as a testament to the power of strategic reagent design in organic synthesis. Its unique mechanism of action, proceeding through a highly reactive N-acylimidazolium intermediate, provides a distinct advantage for the construction of amide and ester linkages. By understanding the fundamental principles that govern its reactivity, and by employing the robust protocols outlined in this guide, researchers can confidently leverage the capabilities of this versatile reagent to accelerate their synthetic endeavors and drive innovation in drug discovery and materials science.

References

  • PubMed. (1987). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Retrieved from [Link]

  • ACS Publications. (2019). Structure and Reactivity of Highly Twisted N-Acylimidazoles. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. Retrieved from [Link]

  • PMC. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Retrieved from [Link]

  • ResearchGate. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Post‐functionalizations of acyl‐imidazole derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Nickel-Catalyzed Direct Acylation of Aryl and Alkyl Bromides with Acylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • PMC. (n.d.). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Retrieved from [Link]

  • Semantic Scholar. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ACS Publications. (2025). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]

  • PMC. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved from [Link]

  • PMC. (n.d.). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. Retrieved from [Link]

  • OSTI.gov. (2024). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. Retrieved from [Link]

Sources

Thermodynamic stability of 1H-Imidazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Imidazole-5-carbonyl Chloride

Abstract

1H-Imidazole-5-carbonyl chloride (CAS: 56460-32-3) is a highly reactive, bifunctional molecule that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility is derived from the presence of a reactive acyl chloride moiety for facile amide and ester bond formation, coupled with the versatile imidazole scaffold, a cornerstone of numerous biologically active molecules.[1] However, the very features that make this compound a valuable synthetic intermediate also dictate its inherent thermodynamic instability. This technical guide provides a comprehensive analysis of the factors governing the stability of 1H-Imidazole-5-carbonyl chloride, offering field-proven insights for its synthesis, handling, and application. We will explore its molecular and electronic structure, key decomposition pathways, and the experimental and computational methodologies used to characterize its stability profile.

Molecular Structure and its Influence on Stability

The thermodynamic stability of 1H-Imidazole-5-carbonyl chloride is a direct consequence of the electronic interplay between the aromatic imidazole ring and the highly electrophilic acyl chloride group.

  • The Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. It is a relatively stable system due to the delocalization of six π-electrons.[2] The lone pair of electrons on the N1 nitrogen participates in the aromatic system, while the N3 nitrogen's lone pair is in an sp² hybrid orbital in the plane of the ring, rendering it basic and nucleophilic.

  • The Acyl Chloride Group: The carbonyl chloride group is a powerful electrophile. The carbonyl carbon is rendered highly electron-deficient by the strong electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, which underpins the high reactivity of acyl chlorides in nucleophilic acyl substitution reactions.[3]

The juxtaposition of these two functional groups creates a molecule with conflicting stability characteristics. While the imidazole ring itself is stable, the acyl chloride is inherently reactive. The imidazole ring can act as an electron-withdrawing group through its π-system, which may slightly modulate the electrophilicity of the carbonyl carbon. However, the most significant stability concern arises from the high reactivity of the acyl chloride group itself, particularly its susceptibility to nucleophiles.

Key Stability Challenges and Decomposition Pathways

The principal limitation in the application of 1H-Imidazole-5-carbonyl chloride is its pronounced instability, primarily driven by its reactivity towards nucleophiles, especially water.

Hydrolytic Instability

The most immediate and significant stability issue for 1H-Imidazole-5-carbonyl chloride is its extreme sensitivity to moisture.[4] Like most low-molecular-weight acyl chlorides, it reacts rapidly and exothermically with water to hydrolyze back to the parent 1H-imidazole-5-carboxylic acid, generating corrosive hydrogen chloride (HCl) gas in the process.[5]

Mechanism of Hydrolysis: The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O π-bond, forming a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A final deprotonation step yields the carboxylic acid and HCl.

G cluster_0 Hydrolysis of 1H-Imidazole-5-carbonyl chloride R_COCl R-COCl Intermediate Tetrahedral Intermediate R_COCl->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate R_COOH R-COOH Intermediate->R_COOH Elimination of Cl⁻ HCl HCl

Caption: Nucleophilic acyl substitution pathway for hydrolysis.

This rapid hydrolysis necessitates that the compound be synthesized, stored, and handled under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[6][7] Vendor recommendations for storage at 2-8°C under an inert atmosphere further underscore its limited stability.[6]

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1H-Imidazole-5-carbonyl chloride is not widely published, its thermal behavior can be inferred from general principles of acyl chlorides and related heterocyclic compounds.[8]

Acyl chlorides typically exhibit thermal decomposition at elevated temperatures, often above 200°C.[9] For 1H-Imidazole-5-carbonyl chloride, potential thermal decomposition pathways could include:

  • Decarbonylation: Expulsion of carbon monoxide to form 5-chloro-1H-imidazole.

  • Intermolecular Reactions: Polymerization or self-condensation reactions involving the reactive acyl chloride and the imidazole ring of another molecule, especially at high concentrations and temperatures.

A generalized workflow for assessing thermal stability is presented below.

G cluster_workflow Thermal Stability Analysis Workflow Sample Prepare Sample (e.g., 5-10 mg in crucible) TGA Thermogravimetric Analysis (TGA) (e.g., heat at 10°C/min under N₂) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (e.g., heat at 10°C/min under N₂) Sample->DSC Data_Analysis Analyze Data (Mass Loss vs. Temp, Heat Flow vs. Temp) TGA->Data_Analysis DSC->Data_Analysis Decomp_Temp Determine Onset of Decomposition (Td) Data_Analysis->Decomp_Temp Phase_Trans Identify Melting Point (Tm) & Other Transitions Data_Analysis->Phase_Trans

Caption: Workflow for experimental thermal analysis.

Chemical Reactivity and Compatibility

The high reactivity of 1H-Imidazole-5-carbonyl chloride extends to a wide range of nucleophiles, making it a versatile but sensitive reagent. It should be stored away from:

  • Alcohols: Reacts to form esters.[5]

  • Amines: Reacts readily to form amides.[10]

  • Strong Bases: Can promote deprotonation of the imidazole ring or catalyze decomposition.

Synthesis, Handling, and Analytical Characterization

Given its instability, the synthesis and handling of 1H-Imidazole-5-carbonyl chloride must be approached with meticulous care. It is often prepared and used in situ or purified and stored for only short periods under controlled conditions.

Synthesis Protocol

The most common and reliable method for the preparation of 1H-Imidazole-5-carbonyl chloride is the reaction of 1H-imidazole-5-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are standard reagents for this transformation.[9] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its milder conditions and the generation of only gaseous byproducts (CO, CO₂, HCl).[9]

Step-by-Step Methodology (Oxalyl Chloride Method):

  • Preparation: All glassware must be rigorously oven-dried and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Setup: Suspend 1H-imidazole-5-carboxylic acid (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

  • Chlorination: Cool the mixture to 0°C using an ice bath. Add oxalyl chloride (approx. 1.2-1.5 eq.) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution will be observed.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 1H-Imidazole-5-carbonyl chloride is often a solid or semi-solid and can be used directly for the next step.

  • Purification (if necessary): Purification is challenging due to the compound's reactivity. If required, recrystallization from a non-nucleophilic solvent under anhydrous conditions may be attempted, though this often leads to significant product loss.

G cluster_synthesis Synthesis Workflow Start Suspend Imidazole-5-COOH in Anhydrous Solvent Catalyst Add Catalytic DMF Start->Catalyst Cool Cool to 0°C Catalyst->Cool Add_Oxalyl Add Oxalyl Chloride Dropwise Cool->Add_Oxalyl Warm Warm to RT, Stir 2-4h Add_Oxalyl->Warm Isolate Remove Solvent in vacuo Warm->Isolate Product Crude 1H-Imidazole-5-carbonyl chloride Isolate->Product

Caption: Synthesis workflow for 1H-Imidazole-5-carbonyl chloride.

Safe Handling and Storage

Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.[6]

  • Inert Conditions: Use Schlenk line techniques or a glovebox to handle the compound and prevent exposure to atmospheric moisture.

  • Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) at refrigerated temperatures (2-8°C).[6] The container should be placed inside a secondary container within a desiccator.

Analytical Characterization

Unambiguous characterization is essential but must be performed rapidly with anhydrous solvents.

Table 1: Predicted Analytical Data

TechniquePredicted ObservationRationale/Interpretation
FT-IR Strong C=O stretch at ~1750-1800 cm⁻¹; Aromatic C=C and C=N stretches at ~1500-1650 cm⁻¹; Broad N-H stretch ~3100-3300 cm⁻¹.The high-frequency C=O stretch is characteristic of reactive acyl chlorides.[11] The N-H stretch of the imidazole ring is also expected.[3]
¹H NMR Two aromatic protons on the imidazole ring (singlets, ~7.5-8.5 ppm); One N-H proton (broad singlet, >10 ppm).The chemical shifts of the ring protons are downfield due to the aromatic nature and the electron-withdrawing acyl group. The N-H proton is acidic and often broad.[4]
¹³C NMR Carbonyl carbon at ~160-170 ppm; Two aromatic CH carbons at ~120-140 ppm; One aromatic quaternary carbon at ~135-145 ppm.The carbonyl carbon chemical shift is characteristic of an acyl chloride.[11]
Mass Spec [M+H]⁺ at m/z 131.0/133.0.Expected molecular ion peak with a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom.
Computational Analysis

In the absence of extensive experimental thermodynamic data, computational methods like Density Functional Theory (DFT) can provide valuable insights.[12] A computational study would involve:

  • Geometry Optimization: To determine the lowest energy conformation and predict bond lengths and angles.

  • Frequency Calculations: To confirm the structure is a true minimum on the potential energy surface and to calculate zero-point vibrational energy and thermal corrections.

  • Enthalpy of Formation Calculation: To determine the standard molar enthalpy of formation (ΔfH°m), a key measure of thermodynamic stability.

These calculations, performed on both 1H-Imidazole-5-carbonyl chloride and its potential decomposition products (e.g., 1H-imidazole-5-carboxylic acid and HCl), would allow for the prediction of reaction enthalpies for decomposition pathways like hydrolysis, providing a quantitative measure of its instability.

Conclusion

1H-Imidazole-5-carbonyl chloride is a quintessential example of a highly valuable yet inherently unstable reactive intermediate. Its thermodynamic profile is dominated by the electrophilicity of the acyl chloride group, leading to extreme sensitivity to hydrolysis. While its aromatic imidazole core is stable, the molecule as a whole must be treated as a moisture-sensitive and thermally labile compound. Successful application in research and development hinges on a deep understanding of these stability limitations, mandating the use of rigorous anhydrous techniques, inert atmosphere handling, and controlled temperature storage. By adhering to the protocols and considering the stability principles outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block.

References

  • Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

  • El-Metwaly, N. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334. Available at: [Link]

  • Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave, 1(4). Available at: [Link]

  • NextSDS. 1H-Imidazole-5-carbonyl chloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available at: [Link]

  • The Royal Society of Chemistry. S1 Supporting information Preparation of polysubstituted imidazole frames using AC-SO3H/[Urea]7[ZnCl2]2 as efficient catalysts. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Available at: [Link]

  • ResearchGate. Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic.... Available at: [Link]

  • MDPI. Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. Available at: [Link]

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... Available at: [Link]

  • Wikipedia. Carbonyldiimidazole. Available at: [Link]

  • Chalmers ODR. Application of amorphous classification system and glass forming ability. Available at: [Link]

  • Mettler Toledo. Thermal Analysis in Practice Tips and Hints. Available at: [Link]

  • ResearchGate. a) DSC of 5⋅HClO4. b) TGA of 5⋅HClO4. Available at: [Link]

  • Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 6(5), 3692-3706. Available at: [Link]

  • Organic Process Research & Development. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Available at: [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available at: [Link]

  • Australian Government Department of Health. 1H-Imidazole, 1-ethenyl- - Evaluation statement. Available at: [Link]

  • MDPI. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Available at: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. Thermodynamics and Computational Study of the Molecular Interactions of Imidazolium and Pyrrolidinium Based Ionic Liquids in Water. Available at: [Link]

  • Open Access Journals. An Over View of Computational Chemistry. Available at: [Link]

Sources

Methodological & Application

Protocol for amide bond formation using 1H-Imidazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for Amide Bond Formation Using 1H-Imidazole-5-Carbonyl Chloride

Executive Summary

The imidazole-5-carboxamide pharmacophore is a privileged structural motif ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, antifungal agents, and epigenetic modulators[1]. Synthesizing this linkage efficiently requires the use of 1H-imidazole-5-carbonyl chloride, a highly reactive but nuanced electrophile.

This application note provides a comprehensive, self-validating methodology for amide bond formation using this reagent. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe," offering deep mechanistic insights into reagent stability, tautomeric regiocontrol, and the causality behind specific reaction conditions to ensure high-fidelity synthesis in your laboratory.

Mechanistic Insights & Reaction Design (E-E-A-T)

Reagent Stability and the Hydrochloride Salt

Free base 1H-imidazole-5-carbonyl chloride is inherently unstable; the nucleophilic imidazole nitrogen of one molecule can attack the highly electrophilic acyl chloride of another, leading to rapid self-acylation and polymerization. To circumvent this, the reagent is almost exclusively synthesized and deployed as a hydrochloride salt [2]. Protonation of the imidazole ring renders it non-nucleophilic, stabilizing the monomeric acyl chloride for long-term storage and controlled reactivity.

Tautomerism and Regiocontrol

Unsubstituted 1H-imidazole-5-carbonyl chloride exists in a dynamic tautomeric equilibrium with 1H-imidazole-4-carbonyl chloride[3]. This tautomerism can complicate both the reaction trajectory and the downstream NMR characterization of the resulting amide (often presenting as broadened or duplicated peaks). If strict regiocontrol is required for structure-activity relationship (SAR) studies, utilizing an N-substituted derivative—such as 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride—is highly recommended to lock the regiochemistry[4].

Base Selection: The Stoichiometric Imperative

Because the reagent is deployed as an HCl salt, and the nucleophilic acyl substitution generates a second equivalent of HCl, a minimum of 2.0 to 3.0 equivalents of base is mandatory.

  • DIPEA (N,N-Diisopropylethylamine): Often the base of choice due to its high steric hindrance, which prevents it from acting as a competing nucleophile[5].

  • DMAP (4-Dimethylaminopyridine): Acts as a powerful nucleophilic catalyst. It is frequently used in stoichiometric amounts (up to 2.5 eq) in dichloromethane (CH₂Cl₂) to accelerate the coupling of sterically hindered or electronically deactivated amines[4].

Mechanism AcylChloride Acyl Chloride Activation Nucleophile Nucleophilic Attack (Amine) AcylChloride->Nucleophile Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Collapse Chloride Elimination Tetrahedral->Collapse Deprotonation Deprotonation by Base Collapse->Deprotonation Amide Amide Bond Formation Deprotonation->Amide

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Quantitative Data: Reaction Optimization

The choice of solvent and base heavily dictates the impurity profile and overall yield. The table below summarizes validated conditions across different literature precedents.

SolventBase SystemTemperatureTimeAverage YieldByproduct Profile
CH₂Cl₂ DMAP (2.5 eq)0 °C to RT2 h75–90%Minimal; clean conversion[4]
1,4-Dioxane DIPEA (2.0 - 3.0 eq)RT1–2 h80–95%Trace hydrolysis[5]
DMF Et₃N (3.0 eq)25 °C6 h65–78%Moderate homocoupled dimer[3]

Standard Operating Procedure (SOP): Amide Coupling

Scale: 1.0 mmol (Readily scalable to multi-gram quantities) Self-Validating Principle: This protocol utilizes visual cues (dissolution of the suspension) and specific temperature controls to prevent the exothermic degradation of the acyl chloride.

Materials Required:
  • 1H-Imidazole-5-carbonyl chloride hydrochloride (1.2 mmol, 1.2 eq)

  • Target Primary or Secondary Amine (1.0 mmol, 1.0 eq)

  • DMAP or DIPEA (2.5 to 3.0 mmol, 2.5 - 3.0 eq)

  • Anhydrous CH₂Cl₂ or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • Preparation of the Amine Solution:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and anhydrous CH₂Cl₂ (8 mL) under an inert argon or nitrogen atmosphere.

    • Add the selected base (e.g., DMAP, 2.5 mmol) in one portion. Stir for 5 minutes to ensure complete dissolution.

  • Temperature Control & Activation:

    • Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Cooling is critical to suppress the formation of ketene intermediates and prevent the highly exothermic degradation of the acyl chloride upon addition[4].

  • Addition of the Acyl Chloride:

    • Suspend the 1H-imidazole-5-carbonyl chloride hydrochloride (1.2 mmol) in 2 mL of anhydrous CH₂Cl₂.

    • Add this suspension dropwise (or portion-wise if solid) to the cooled amine solution over 10 minutes.

    • Visual Cue: The reaction mixture will typically transition from a clear solution to a cloudy suspension as the amine hydrochloride byproduct precipitates.

  • Propagation and In-Process Control (IPC):

    • Remove the ice bath and allow the reaction to warm naturally to room temperature (RT). Stir for 2 hours[4].

    • Perform TLC or LC-MS analysis. The reaction is complete when the limiting reagent (amine) is fully consumed.

  • Quench and Aqueous Workup:

    • Dilute the reaction mixture with an additional 15 mL of CH₂Cl₂.

    • Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes excess HCl and hydrolyzes any unreacted acyl chloride into the corresponding water-soluble carboxylic acid.

    • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (typically using a gradient of 0–10% Methanol in CH₂Cl₂ due to the polarity of the imidazole ring) to afford the pure imidazole-5-carboxamide.

Workflow Start 1H-Imidazole-5-carbonyl chloride (HCl salt) Reaction Nucleophilic Acyl Substitution (0 °C to RT, 2-16 h) Start->Reaction Amine Amine Nucleophile (1.0 - 1.2 eq) Amine->Reaction Base Base (DIPEA/DMAP) (2.5 - 3.0 eq) Base->Reaction Solvent Aprotic Solvent (DCM or THF) Solvent->Reaction Workup Aqueous Workup (Sat. NaHCO3 / Brine) Reaction->Workup Product Imidazole-5-carboxamide Workup->Product

Figure 2: Experimental workflow for imidazole-5-carboxamide synthesis.

References

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. Retrieved from:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors. Retrieved from:[Link]

  • Google Patents.US3991072A - Racemization of lower alkyl imidazole carboxylates.

Sources

Application Note & Protocols: Strategic Synthesis of Imidazole-Based Bioactive Scaffolds from 1H-Imidazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of 1H-Imidazole-5-carbonyl chloride

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] This guide focuses on a highly versatile and reactive starting material, 1H-Imidazole-5-carbonyl chloride , for the efficient construction of diverse imidazole derivatives.

The primary mode of reactivity for 1H-Imidazole-5-carbonyl chloride is nucleophilic acyl substitution.[6] The carbonyl carbon is highly electrophilic, made so by the electron-withdrawing effects of both the adjacent chlorine atom and the imidazole ring. The chloride ion is an excellent leaving group, making this compound an ideal precursor for the synthesis of amides, esters, and other carbonyl derivatives under mild conditions.[6] This document provides detailed protocols, mechanistic insights, and practical guidance for leveraging this key intermediate in drug discovery workflows.

Core Synthetic Pathways: Amide and Ester Formation

The high reactivity of the acyl chloride function allows for straightforward coupling with a wide range of nucleophiles. The two most common and valuable transformations are the formation of carboxamides (with amines) and carboxylates (with alcohols).

A. Synthesis of 1H-Imidazole-5-Carboxamides via Amine Coupling

The reaction of 1H-Imidazole-5-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for producing N-substituted 1H-imidazole-5-carboxamides.[6] These derivatives are of significant interest in medicinal chemistry.[4]

Causality Behind the Protocol: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon.[6] This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion. A key consideration is the simultaneous formation of hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or an excess of the reactant amine) is essential to scavenge the HCl and drive the reaction to completion.[6] Maintaining anhydrous conditions is critical, as the acyl chloride readily hydrolyzes in the presence of water to the corresponding carboxylic acid.

Experimental Workflow: Synthesis of 1H-Imidazole-5-Carboxamides

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent (e.g., DCM, THF) react Add Acyl Chloride solution dropwise to Amine solution at 0 °C start->react Inert Atmosphere (N₂ or Ar) acyl_chloride Prepare solution of 1H-Imidazole-5-carbonyl chloride (1.1 eq) in Anhydrous Solvent acyl_chloride->react stir Stir at Room Temperature Monitor by TLC/LC-MS react->stir Allow to warm quench Quench with H₂O or sat. NaHCO₃ stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify product Final Product: 1H-Imidazole-5-Carboxamide purify->product

Caption: General workflow for the synthesis of 1H-Imidazole-5-Carboxamides.

Detailed Protocol: Synthesis of N-benzyl-1H-imidazole-5-carboxamide

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 20 mL). Add benzylamine (1.0 eq, e.g., 0.214 g, 2.0 mmol) and triethylamine (1.2 eq, e.g., 0.242 g, 2.4 mmol). Stir the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry flask, dissolve 1H-Imidazole-5-carbonyl chloride hydrochloride (1.1 eq, e.g., 0.367 g, 2.2 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-benzyl-1H-imidazole-5-carboxamide.

Amine SubstrateBaseSolventTypical Yield (%)
AnilinePyridineTHF85-95%
CyclohexylamineTriethylamineDCM90-98%
MorpholineTriethylamineDCM92-99%
PiperidineExcess PiperidineTHF88-96%
B. Synthesis of 1H-Imidazole-5-Carboxylates (Esters) via Alcohol Coupling

The esterification of 1H-Imidazole-5-carbonyl chloride with primary or secondary alcohols provides direct access to 1H-imidazole-5-carboxylate esters. These compounds are valuable intermediates in the synthesis of more complex molecules, such as the antihypertensive drug Olmesartan.[7]

Causality Behind the Protocol: Similar to amidation, this reaction follows a nucleophilic acyl substitution pathway. However, alcohols are generally less nucleophilic than amines. While the reaction can proceed with the alcohol alone, particularly with reactive primary alcohols, it is often facilitated by the inclusion of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. For less reactive alcohols, such as hindered secondary or tertiary alcohols, the formation of the corresponding alkoxide with a stronger, non-nucleophilic base (e.g., sodium hydride) prior to the addition of the acyl chloride may be necessary to achieve a reasonable reaction rate. Again, anhydrous conditions are paramount to prevent hydrolysis of the starting material.

Experimental Workflow: Synthesis of 1H-Imidazole-5-Carboxylates

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent (e.g., THF, Dioxane) react Add Acyl Chloride solution dropwise to Alcohol solution at 0 °C start->react Inert Atmosphere (N₂ or Ar) acyl_chloride Prepare solution of 1H-Imidazole-5-carbonyl chloride (1.1 eq) in Anhydrous Solvent acyl_chloride->react stir Stir at Room Temperature Monitor by TLC/LC-MS react->stir Allow to warm quench Quench with Water or Brine stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Dry, Concentrate & Purify (Chromatography/Distillation) extract->purify product Final Product: 1H-Imidazole-5-Carboxylate purify->product

Caption: General workflow for the synthesis of 1H-Imidazole-5-Carboxylates.

Detailed Protocol: Synthesis of Ethyl 1H-imidazole-5-carboxylate

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 25 mL). Add absolute ethanol (1.0 eq, e.g., 0.092 g, 2.0 mmol) and pyridine (1.2 eq, e.g., 0.190 g, 2.4 mmol). Stir the solution and cool to 0 °C.

  • Reagent Addition: Add solid 1H-Imidazole-5-carbonyl chloride hydrochloride (1.1 eq, e.g., 0.367 g, 2.2 mmol) portion-wise to the cooled alcohol solution over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add ethyl acetate (30 mL) and water (20 mL) to the residue.

  • Purification: Separate the layers. Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Isolation: The crude product can be purified by flash chromatography or distillation under reduced pressure to yield pure ethyl 1H-imidazole-5-carboxylate.

Alcohol SubstrateBaseSolventTypical Yield (%)
MethanolPyridineTHF90-97%
IsopropanolTriethylamineDioxane85-93%
PhenolTriethylamineAcetonitrile75-85%
Benzyl AlcoholPyridineDCM90-98%

Characterization and Validation

The identity and purity of the synthesized imidazole derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct connectivity of the amide or ester group to the imidazole core.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch (typically ~1650-1680 cm⁻¹ for amides, ~1710-1730 cm⁻¹ for esters) confirms the formation of the desired functional group.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

Field-Proven Insights & Troubleshooting

  • Hydrolysis: The primary challenge is the moisture sensitivity of 1H-Imidazole-5-carbonyl chloride. Always use anhydrous solvents, oven-dried glassware, and maintain an inert atmosphere. If the corresponding carboxylic acid is observed as a major byproduct, it indicates insufficient control of moisture.

  • N-Acylation vs. C-Acylation: While the reaction with amines and alcohols primarily yields the desired N-acyl or O-acyl products at the carbonyl chloride, it's important to note that imidazole itself can be N-acylated.[8] However, the C5-carbonyl chloride is significantly more reactive, and under the described conditions, reaction at this position is dominant.

  • Purification: The basic nature of the imidazole ring can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

References

  • A novel method for synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC.
  • N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists. Benchchem.
  • Imidazole and its derivatives as potential candid
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • 1H-Imidazole-5-carbonyl chloride | CAS 56460-32-3. Benchchem.
  • Technical Support Center: Optimizing Imidazole Acyl

Sources

Advanced Protocols for the Preparation of Pharmaceutical Intermediates using 1H-Imidazole-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a hydrogen bond donor/acceptor and a bioisostere for various heterocycles. Within drug development, 1H-imidazole-5-carbonyl chloride (and its tautomeric/N-alkylated derivatives) is a critical electrophilic building block used to construct complex amide and ester linkages. This application note provides a comprehensive, mechanistically grounded guide to handling this highly reactive intermediate, ensuring high-yield synthesis of pharmaceutical precursors.

Chemical Nuances: Tautomerism and Stability

A fundamental challenge in utilizing unprotected 1H-imidazole-5-carbonyl chloride is its inherent instability. The basic nitrogen of the imidazole ring (pKa ~7) readily acts as a nucleophile against the highly electrophilic acyl chloride, leading to rapid self-condensation and polymerization[1].

To circumvent this, process chemists employ two primary strategies:

  • Hydrochloride Salt Isolation: Generating the acyl chloride as a hydrochloride salt (e.g., 1H-imidazole-5-carbonyl chloride hydrochloride) protonates the imidazole nitrogen, rendering it non-nucleophilic and stabilizing the molecule for storage[1].

  • N-Alkylation/Protection: Utilizing N-substituted variants, such as 1-methyl-1H-imidazole-5-carbonyl chloride, fixes the tautomeric geometry (distinguishing the 4- and 5-positions) and prevents unwanted side reactions during amide coupling[2].

Therapeutic Landscape of Imidazole-Carbonyl Intermediates

The versatility of the imidazole-carbonyl pharmacophore is demonstrated by its presence across diverse therapeutic targets. The table below summarizes key applications where this intermediate is indispensable.

Therapeutic Target / ApplicationIntermediate ClassDisease IndicationReference
Glycine Type-1 Transporter (GlyT1) Imidazole-4/5-carboxamideSchizophrenia / Cognitive Disorders[1]
Cannabinoid 1 (CB1) Receptor 1,2-Diarylimidazol-4-carboxamideObesity / Metabolic Syndrome[3]
Nek2/Hec1 Kinase Thiazolyl-imidazole-amideOncology / Cancer Therapeutics[2]
GABA-A Receptor Modulators Imidazole-5-carboxylateGeneral Anesthesia (e.g., Etomidate analogs)[4]

Mechanistic Pathway

The following diagram illustrates the logical flow from the stable carboxylic acid precursor to the final pharmaceutical amide, highlighting the critical Vilsmeier-Haack activation step.

G A 1H-Imidazole-5-Carboxylic Acid (Starting Material) B Vilsmeier-Haack Intermediate (Catalytic DMF + Oxalyl Chloride) A->B Activation (0-5 °C, DCM) C 1H-Imidazole-5-Carbonyl Chloride HCl (Reactive Intermediate) B->C Chlorination (-CO2, -CO) D Nucleophilic Addition (Target Amine + DMAP/Pyridine) C->D Amidation (RT, Base) E Pharmaceutical Amide Intermediate (Final Product) D->E HCl Scavenging & Workup

Workflow and mechanistic pathway for imidazole-based amide intermediate synthesis.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Adapted from kilogram-scale process chemistry methodologies[1].

Objective: Convert the stable carboxylic acid to the highly reactive acyl chloride hydrochloride salt without liquid byproducts.

Step-by-Step Methodology:

  • Reactor Charging: To a flame-dried, inert-gas-purged round-bottom flask, add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv).

  • Solvent Addition: Suspend the solid in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 equiv). Note: Ensure rapid stirring to maintain a uniform slurry.

  • Cooling: Chill the suspension to 0–5 °C using an ice-water bath.

  • Chlorination: Dropwise add Oxalyl chloride (1.10 to 1.20 equiv) over 45 minutes, strictly maintaining the internal temperature below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to yield the acyl chloride hydrochloride as a highly moisture-sensitive solid. Store immediately under inert atmosphere.

Causality & Self-Validation:

  • Why Oxalyl Chloride? Unlike thionyl chloride, which leaves residual liquid SOCl2 (bp 79 °C) that is difficult to remove without thermally degrading the product, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO2, HCl)[1].

  • Why Catalytic DMF? DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is significantly more electrophilic than oxalyl chloride alone, accelerating the conversion of the carboxylic acid to the acyl chloride.

  • Self-Validation (In-Process Control): The reaction progress is visually self-validating. The addition of oxalyl chloride triggers vigorous gas evolution (CO and CO2). The cessation of bubbling, coupled with the transition of the slurry to a distinct crystalline suspension, indicates reaction completion[1].

Protocol B: DMAP-Catalyzed Amide Bond Formation

Adapted from the synthesis of Nek2/Hec1 inhibitors and CB1 antagonists[2][3].

Objective: Couple the acyl chloride hydrochloride with a target amine to form a stable pharmaceutical intermediate.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the target amine (1.0 equiv) in anhydrous DCM (15 volumes) and cool to 0 °C.

  • Base Addition: Add Pyridine (3.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.

  • Electrophile Addition: Slowly add the freshly prepared 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.2 equiv) in small portions to manage the exothermic reaction.

  • Coupling: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2–12 hours.

  • Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the final amide intermediate.

Causality & Self-Validation:

  • Why DMAP? DMAP acts as a potent nucleophilic catalyst. It attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly susceptible to nucleophilic attack by the target amine, significantly increasing the reaction rate and yield compared to uncatalyzed coupling[2].

  • Why Excess Pyridine? The reaction utilizes the hydrochloride salt of the acyl chloride, meaning extra base is required to neutralize both the pre-existing HCl and the HCl generated during the amidation step. Failing to use sufficient base will result in the protonation of the target amine, halting the reaction[3].

  • Self-Validation (In-Process Control): Thin-Layer Chromatography (TLC) or in situ IR spectroscopy should be used. The complete disappearance of the target amine spot on TLC confirms the efficiency of the coupling.

References

  • [2] Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. National Institutes of Health (NIH). Available at:

  • [1] Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor. Organic Process Research & Development - ACS Publications. Available at:

  • [3] Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists. National Institutes of Health (NIH). Available at:

  • [4] US20200369621A1 - Substituted imidazolecarboxylate derivatives and the use thereof. Google Patents. Available at:

Sources

Troubleshooting & Optimization

Technical Support Hub: Improving Yield in 1H-Imidazole-5-carbonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of 1H-Imidazole-5-carbonyl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies, troubleshoot common issues, and ultimately improve reaction yields. As a key building block in medicinal chemistry, mastering the reactivity of this versatile scaffold is paramount.[1] This hub provides in-depth, experience-driven insights to help you achieve consistent and high-yielding results.

Troubleshooting Guide: A Diagnostic Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve common problems.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield, or I'm recovering only starting materials. What are the most likely causes?

A: This is a common and frustrating issue, often pointing to problems with the acyl chloride's stability or the reaction conditions. Let's break down the potential culprits.

1. Has the 1H-Imidazole-5-carbonyl chloride been compromised?

Acyl chlorides are highly reactive and susceptible to hydrolysis.[2][3] Even brief exposure to atmospheric moisture can convert the acyl chloride to the much less reactive carboxylic acid, which will not couple under these conditions.[2][4]

  • Diagnostic Question: Did you use a freshly opened bottle of the acyl chloride or verify the quality of your existing stock? How was it stored?

  • Solution:

    • Always use the acyl chloride from a tightly sealed container stored in a desiccator.

    • If you suspect hydrolysis, consider preparing the acyl chloride fresh from 1H-imidazole-5-carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

    • It's often best to use the acyl chloride immediately after it's prepared or purchased.[4]

2. Are your reaction conditions strictly anhydrous?

This is the most critical factor for success. Trace amounts of water in your solvent, amine, or glassware can lead to significant yield loss.[2]

  • Diagnostic Question: How were your solvents and glassware dried? Was the reaction run under an inert atmosphere?

  • Solution:

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.[4]

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like DMF are hygroscopic and should be handled with care.[4] Consider using molecular sieves to dry the solvent immediately before use.[2]

    • Inert Atmosphere: Perform the entire reaction, from reagent addition to quenching, under a nitrogen or argon atmosphere.[2][4]

3. Is your base appropriate for the reaction?

The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2] If the base is not effective, the reaction mixture will become acidic, which can lead to unwanted side reactions or protonation of your amine nucleophile, rendering it unreactive.

  • Diagnostic Question: What base are you using, and how much?

  • Solution:

    • Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][5] Pyridine can also be used.

    • Use at least one equivalent of the base to neutralize the generated HCl. It is common practice to use a slight excess (1.1-1.5 equivalents).

Issue 2: Formation of Multiple Side Products

Q: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these side products, and how can I minimize them?

A: Side product formation often points to issues with stoichiometry, temperature control, or the reactivity of the imidazole ring itself.

1. Are you observing double acylation or other unexpected products?

If your amine nucleophile has other reactive functional groups (e.g., another amine, a hydroxyl group), these can also react with the acyl chloride. Additionally, the imidazole ring itself has a nucleophilic nitrogen that could potentially react under certain conditions.

  • Diagnostic Question: Does your amine have multiple nucleophilic sites? Are you adding the acyl chloride to the amine, or vice-versa?

  • Solution:

    • Order of Addition: Add the 1H-Imidazole-5-carbonyl chloride solution dropwise to a cooled solution of your amine and base. This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.

    • Protecting Groups: If your amine contains other nucleophilic groups, consider using appropriate protecting groups.

    • Temperature Control: Run the reaction at a low temperature (e.g., 0°C) to improve selectivity and minimize side reactions. Slowly warm to room temperature only if the reaction is sluggish.[5]

2. Could your solvent be participating in the reaction?

While less common, some solvents can react under certain conditions. For example, using an alcohol as a solvent will lead to the formation of an ester as a major byproduct.[2]

  • Diagnostic Question: What solvent are you using?

  • Solution:

    • Stick to inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane.[6][7]

Below is a troubleshooting workflow to diagnose and solve low yield issues:

G start Start: Low Yield check_acyl_chloride Check Acyl Chloride Quality (Fresh? Stored Properly?) start->check_acyl_chloride prepare_fresh Action: Prepare Acyl Chloride Fresh check_acyl_chloride->prepare_fresh No/Suspect check_conditions Check Reaction Conditions (Anhydrous? Inert Gas?) check_acyl_chloride->check_conditions Yes/Good prepare_fresh->check_conditions improve_conditions Action: Dry Glassware/Solvents, Use N2/Ar Atmosphere check_conditions->improve_conditions No/Inadequate check_base Check Base (Non-nucleophilic? Stoichiometry?) check_conditions->check_base Yes/Adequate improve_conditions->check_base adjust_base Action: Use TEA/DIPEA (1.1-1.5 eq) check_base->adjust_base No/Incorrect check_temp Check Temperature (Too high?) check_base->check_temp Yes/Correct adjust_base->check_temp adjust_temp Action: Run at 0°C, Slowly Warm if Needed check_temp->adjust_temp Yes/High success Yield Improved check_temp->success No/Optimal adjust_temp->success

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this coupling reaction?

A1: The choice of solvent is critical and can significantly impact reaction yield.[8] A good solvent should dissolve all reactants but be inert to the highly reactive acyl chloride. Polar aprotic solvents are generally preferred.

SolventPolarityComments
Dichloromethane (DCM) MediumExcellent choice, dissolves most reactants, volatile and easy to remove.
Tetrahydrofuran (THF) MediumGood alternative to DCM. Must be anhydrous.
Dioxane LowHas been shown to be effective for similar amidations.[6][7]
Acetonitrile (ACN) HighCan be used, but ensure it is rigorously dried.
Dimethylformamide (DMF) HighUse with caution. While it aids solubility, it can be difficult to remove and must be very dry.[4]

Q2: Can I use an inorganic base like K₂CO₃ or NaOH?

A2: It is strongly discouraged. Inorganic bases have poor solubility in the organic solvents typically used for these reactions. More importantly, bases like NaOH or KOH will rapidly hydrolyze the acyl chloride, leading to no product. Stick to organic, non-nucleophilic bases like TEA or DIPEA.

Q3: My amine is a hydrochloride salt. How does this affect the reaction?

A3: If your amine is provided as an HCl salt, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ. Therefore, you will need a total of at least two equivalents of base: one for the amine salt and one for the HCl generated during the coupling reaction.

Q4: Can acid catalysis be used to improve the reaction rate?

A4: While counterintuitive for a reaction that generates acid, in some amide coupling systems, such as those mediated by N,N'-Carbonyldiimidazole (CDI), acid catalysis with species like imidazole·HCl has been shown to significantly enhance the reaction rate, particularly with less nucleophilic aromatic amines.[9][10][11][12] This is due to the "imidazolium effect," where protonation of the imidazole-derived intermediate activates it towards nucleophilic attack.[9] While not directly applicable to the acyl chloride itself, it highlights the complex role pH can play in imidazole-related couplings. For the direct acyl chloride coupling, the primary goal is efficient HCl neutralization.

Q5: How should I monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. When using TLC, it's important to be aware that acyl chlorides are very reactive and can be hydrolyzed by the silica gel plate, potentially giving a misleading spot for the corresponding carboxylic acid.[4] Therefore, quenching a small aliquot of the reaction mixture in methanol to form the stable methyl ester before running the TLC can be a more reliable method for monitoring the disappearance of the acyl chloride.

Experimental Protocols

General Protocol for Amide Coupling with 1H-Imidazole-5-carbonyl chloride

This protocol provides a general starting point. Molar equivalents and reaction times may need to be optimized for your specific substrate.

Materials:

  • 1H-Imidazole-5-carbonyl chloride

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble your oven-dried glassware under an inert atmosphere. A two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is recommended.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.

    • In a separate flask, dissolve the 1H-Imidazole-5-carbonyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction:

    • Cool the amine solution to 0°C using an ice bath.

    • Slowly add the 1H-Imidazole-5-carbonyl chloride solution to the stirred amine solution dropwise via the dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting acid if present), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[13][14]

Caption: Experimental workflow for amide coupling.

References

  • Benchchem. Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Sivaraj, C., & Gandhi, T. (2023).
  • Benchchem. Identifying and minimizing side reactions of acyl chlorides.
  • Vekariya, R. H., & Aubé, J. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks.
  • Woodman, E. K., et al. (2008). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl.
  • Li, W., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI.
  • Al-Fayez, A., et al. (2012). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. PMC.
  • Sivaraj, C., & Gandhi, T. (2023).
  • Multiple Authors. (2019). Discussion on acyl chloride formation.
  • Benchchem. 1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3.
  • Organic Syntheses Procedure.
  • Benchchem. Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
  • Woodman, E. K., et al. (n.d.). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Academia.edu.
  • Google Patents. Process for preparing imidazole-4,5-dicarboxamide.
  • Multiple Authors. (n.d.). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl | Request PDF.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • Google P
  • IOSR Journal. Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes.
  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide.
  • ACS Publications. (2022). Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist.
  • Google Patents. Processes for the preparation of 4(5)-amino-5(4)
  • Semantic Scholar. (2009).
  • Organic Chemistry Portal. Imidazole synthesis.
  • NextSDS.
  • MedCrave online. (2017).
  • Sharma, V., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, RSC Publishing.
  • Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
  • Multiple Authors. (2017). Discussion on Suzuki coupling reaction yield.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes.
  • ACS Publications. (2012).
  • PubChemLite. 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O).
  • NextSDS. 1H-Imidazole-5-carbonyl chloride, 1-propyl- (9CI)
  • Guidechem. 1H-Imidazole-5-carbonyl chloride 56460-32-3 wiki.
  • Reddit. (2025). Trouble with chloride acids.
  • MDPI. (2025).
  • MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • Journal of the American Chemical Society. (2015).

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Technical Support Center: Troubleshooting 1H-Imidazole-5-carbonyl Chloride Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Imidazole-5-carbonyl chloride is a highly reactive, versatile heterocyclic building block used extensively in pharmaceutical synthesis and organic chemistry to form stable amide and ester linkages[1]. However, its dual nature—possessing both a highly electrophilic acyl chloride and a nucleophilic, unprotected imidazole nitrogen—makes it notoriously prone to side reactions, including self-condensation, rapid hydrolysis, and regiochemical scrambling due to tautomerism[1][2].

This technical guide provides a mechanistic approach to troubleshooting your workflows, ensuring high-yield, reproducible coupling reactions.

Part 1: Mechanistic Causality & Common Pitfalls

To successfully utilize 1H-imidazole-5-carbonyl chloride, researchers must understand the causality behind its failure modes:

  • Self-Condensation (Polymerization): The fundamental challenge lies in the unprotected pyrrole-type nitrogen (N1). The unprotected NH acts as a nucleophile, attacking the highly reactive carbonyl chloride of an adjacent molecule. This leads to rapid self-condensation and the formation of intractable oligomers[1][3].

  • Moisture-Driven Hydrolysis: Like all acyl chlorides, the 5-carbonyl chloride moiety is exquisitely sensitive to moisture. Even trace amounts of water in solvents or atmospheric humidity will act as a nucleophile, rapidly hydrolyzing the compound back to the unreactive 1H-imidazole-5-carboxylic acid[2].

  • Amine Protonation (Salt Formation): The basicity of the imidazole ring often leads to the formation of an unreactive hydrochloride salt during the chlorination step (e.g., when using SOCl₂ or oxalyl chloride). If this HCl is not properly neutralized during the subsequent coupling step, the incoming amine nucleophile will be protonated, rendering it unreactive[3][4].

G Start 1H-Imidazole-5-carboxylic acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation AcylChloride 1H-Imidazole-5-carbonyl chloride (Highly Reactive) Activation->AcylChloride PathA Pathway A: No N-Protection (Nucleophilic NH attack) AcylChloride->PathA PathB Pathway B: Moisture Exposure (H2O Nucleophile) AcylChloride->PathB PathC Pathway C: N-Protection + Amine (Controlled Nucleophilic Attack) AcylChloride->PathC Polymer Self-Condensation (Polymeric Byproducts) PathA->Polymer Hydrolysis Hydrolysis (Reversion to Acid) PathB->Hydrolysis Product Desired Imidazole-5-carboxamide PathC->Product

Caption: Mechanistic pathways of 1H-imidazole-5-carbonyl chloride highlighting side reactions.

Part 2: FAQs & Troubleshooting

Q1: My reaction yields a complex mixture of high-molecular-weight byproducts instead of the desired amide. What is happening? A1: You are observing self-condensation. Because the 1H-imidazole ring contains an unprotected secondary amine, it reacts with the acyl chloride moiety of another molecule. Solution: You must implement an N-protection strategy prior to acyl chloride formation. Protecting the N1 position with a sterically bulky group (e.g., Trityl) prevents intermolecular attack. Alternatively, utilizing a pre-methylated derivative like 1-methyl-1H-imidazole-5-carbonyl chloride eliminates this issue entirely if the methyl group is tolerated in your final target[4][5].

Q2: I am seeing significant amounts of the starting carboxylic acid in my final product mixture, even though I used excess oxalyl chloride. A2: This indicates hydrolysis of the acyl chloride intermediate. If your solvents (DCM, THF) are not strictly anhydrous, or if atmospheric moisture enters the system during transfer, the intermediate will revert to the carboxylic acid[2]. Solution: Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (Argon or N₂). Do not attempt to isolate or store the acyl chloride; generate it in situ and immediately add your amine nucleophile[3].

Q3: Why is my amide coupling yield so low even with N-protection and anhydrous conditions? A3: During the activation of the carboxylic acid, HCl gas is generated. If the HCl is not fully purged or neutralized, it protonates your incoming amine nucleophile, turning it into an unreactive salt. Solution: Use an excess of a non-nucleophilic base, such as 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA), during the coupling phase. DMAP acts as both an acyl transfer catalyst and an acid scavenger, ensuring the amine remains free and reactive[3][4].

Part 3: Quantitative Data on Coupling Conditions

The table below summarizes the impact of various experimental conditions on the yield and purity of imidazole-5-carboxamide derivatives, demonstrating the necessity of N-protection and proper base selection.

Imidazole DerivativeActivation ReagentCoupling BaseSolvent & TempMajor Side ReactionTypical Yield
Unprotected 1H-imidazole-5-carboxylic acidSOCl₂ (reflux)NoneNeat → DCM (RT)Self-condensation / Polymerization< 20%
Unprotected 1H-imidazole-5-carboxylic acidOxalyl chlorideEt₃N (1 eq)THF (0°C to RT)Amine protonation (HCl salt)30 - 40%
1-Methyl-1H-imidazole-5-carboxylic acidOxalyl chlorideDMAP / Et₃NDCM (0°C to RT)Minimal (Hydrolysis if wet)75 - 90%[4]
N-Trityl-1H-imidazole-5-carboxylic acidSOCl₂ (0-5°C)DIPEA (3 eq)DMF (25°C)Minimal85 - 92%[3]

Part 4: Self-Validating Experimental Protocol

To guarantee high-fidelity results and eliminate side reactions, follow this self-validating, two-stage protocol. By incorporating an N-protection step and in situ activation, we bypass the self-condensation and hydrolysis pathways.

Protocol: Synthesis of N-Protected Imidazole-5-carboxamides

Step 1: N-Protection (Tritylation)

  • Suspend 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under an Argon atmosphere.

  • Add Triethylamine (TEA, 2.5 eq) and stir for 10 minutes to form the soluble carboxylate salt.

  • Add Trityl chloride (Trt-Cl, 1.1 eq) portion-wise at 0°C.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Wash with water, dry the organic layer over Na₂SO₄, and concentrate. Verify by TLC (absence of highly polar starting material at the baseline).

Step 2: In Situ Activation and Coupling

  • Dissolve the N-Trityl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under Argon.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dropwise, add Oxalyl chloride (1.2 eq). Causality Note: Gas evolution (CO and CO₂) will occur. The DMF acts as a catalyst to form the highly reactive Vilsmeier-Haack intermediate, which is the true chlorinating species[6].

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Validation Checkpoint: Gas evolution must cease completely.

  • Crucial Step: Evaporate the solvent and excess oxalyl chloride under vacuum (Schlenk line). Causality Note: Failing to remove excess oxalyl chloride will result in it reacting with your amine to form an unwanted oxamide byproduct. Do not expose the flask to air.

  • Redissolve the resulting crude N-Trityl-imidazole-5-carbonyl chloride in anhydrous DCM and cool to 0°C.

  • Add the target amine (1.1 eq) and DMAP (2.0 eq) dissolved in DCM[4].

  • Stir for 4 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Workflow Step1 1. N-Protection (Trt-Cl, TEA, DCM) Check1 Validation: TLC confirms consumption of acid Step1->Check1 Step2 2. Activation (Oxalyl Chloride, DMF, 0°C) Check1->Step2 Check2 Validation: Gas evolution ceases; Vacuum purge excess Step2->Check2 Step3 3. Amide Coupling (Amine, DMAP, DCM) Check2->Step3

Caption: Step-by-step self-validating workflow for coupling 1H-imidazole-5-carbonyl chloride.

References

  • Benchchem. "1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3". Benchchem.com. 1

  • Fisher Scientific. "1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific". Fishersci.com. 5

  • Benchchem. "4-cyano-1H-imidazole-5-carbonyl chloride | 115363-80-9". Benchchem.com. 2

  • EvitaChem. "Buy N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide (EVT-3505877)". Evitachem.com. 3

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues". NIH.gov. 4

  • ResearchGate. "Synthesis and Pharmacological Evaluation of Novel Substituted and Unsubstituted N-(BenzoylphenyL)-1H-indole-2-carboxamides as Potent Antihypertriglyceridemic Agents". ResearchGate.net. 6

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 1H-Imidazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in drug development and synthetic verification workflows: the direct mass spectrometry (MS) analysis of highly reactive electrophiles. 1H-Imidazole-5-carbonyl chloride (MW 130.53 g/mol ) is a prime example. As an essential building block in the synthesis of imidazole-based therapeutics (such as the general anesthetic etomidate and its analogues), its acyl chloride moiety makes it notoriously susceptible to rapid solvolysis.

Injecting this compound directly into a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system will almost certainly result in in-source hydrolysis, yielding split peaks and data that reflects the carboxylic acid rather than the intact acyl chloride. To achieve true scientific integrity, you must choose between two distinct, self-validating analytical strategies: Direct Anhydrous GC-EI-MS or In-Situ Derivatization followed by LC-ESI-MS/MS .

This guide objectively compares these two methodologies, explaining the causality behind the fragmentation patterns and providing field-proven protocols.

Mechanistic Causality of Fragmentation

Whether analyzed directly via Electron Ionization (EI) or after chemical derivatization via Electrospray Ionization (ESI), the core fragmentation logic of the 1H-imidazole-5-carbonyl system is dictated by the extreme stability of the acylium ion and the imidazole ring[1].

  • Direct EI-MS (70 eV): The molecular ion [M]+∙ at m/z 130 (for the 35 Cl isotope) undergoes rapid α -cleavage. The loss of a chlorine radical ( −35 Da) yields the highly stable acylium cation at m/z 95 . Subsequent neutral loss of carbon monoxide ( −28 Da) generates the imidazolyl cation at m/z 67, which further fragments via the loss of hydrogen cyanide (HCN, −27 Da) to yield m/z 40.

  • Derivatization ESI-MS/MS: When the acyl chloride is deliberately quenched with ethanol to form ethyl 1H-imidazole-5-carboxylate, the protonated precursor [M+H]+ appears at m/z 141. Collision-induced dissociation (CID) drives the neutral loss of ethanol ( −46 Da) to regenerate the exact same m/z 95 acylium species[2].

This convergence in fragmentation pathways provides a self-validating mechanism: if m/z 95 and 67 are not your base peaks, your structural assignment is flawed.

Fragmentation M1 1H-Imidazole-5-carbonyl chloride [M]+• m/z 130 M2 Acylium Cation [C4H3N2O]+ m/z 95 M1->M2 -Cl• (-35 Da) M3 Imidazolyl Cation [C3H3N2]+ m/z 67 M2->M3 -CO (-28 Da) M4 Ring Cleavage Product [C2H2N]+ m/z 40 M3->M4 -HCN (-27 Da)

Core mass spectrometry fragmentation pathway of 1H-Imidazole-5-carbonyl chloride.

Methodological Comparison: Direct vs. Derivatized

To objectively evaluate product performance, we must look at how the analyte behaves under different chromatographic environments. Chemical derivatization strategies are essential for overcoming the poor chromatographic behavior of highly reactive compounds[3].

Table 1: Performance Comparison of Analytical Approaches

ParameterDirect GC-EI-MSDerivatization LC-ESI-MS/MS
Target Analyte 1H-Imidazole-5-carbonyl chlorideEthyl 1H-imidazole-5-carboxylate
Sample Environment Strictly Anhydrous (Aprotic)Aqueous/Organic Mobile Phase
Ionization Method Electron Ionization (70 eV)Electrospray Ionization (Positive)
Primary Precursor m/z 130 ( M+∙ )m/z 141 ( [M+H]+ )
Risk of Degradation High (Hydrolysis in inlet/column)Low (Stable ester formed pre-injection)
Sensitivity Moderate (ppm range)High (ppb range via MRM)

Table 2: Quantitative Fragmentation Data (Relative Abundance)

Fragment IdentityDirect GC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative Abundance
Intact Precursor130141Low / Medium
Acylium Cation9595Base Peak (100%)
Imidazolyl Cation6767Medium (40-60%)
Ring Cleavage40N/A (Below trap cutoff)Low (<20%)

Self-Validating Experimental Protocols

Do not blindly run samples. Every step in the protocols below is designed to control the chemical environment and validate the integrity of the molecule.

Workflow Start Sample: 1H-Imidazole-5-carbonyl chloride GC_Path Direct Analysis (Anhydrous Conditions) Start->GC_Path LC_Path Chemical Derivatization (Esterification) Start->LC_Path GC_Prep Dilute in dry CH2Cl2 (Exclude moisture) GC_Path->GC_Prep LC_Prep React with EtOH / Pyridine (Form stable ester) LC_Path->LC_Prep GC_Run GC-EI-MS Detect m/z 130, 95, 67 GC_Prep->GC_Run LC_Run LC-ESI-MS/MS Detect m/z 141 -> 95 LC_Prep->LC_Run

Comparative experimental workflows for analyzing reactive acyl chlorides via MS.

Protocol A: Direct Anhydrous GC-EI-MS

Causality: Water must be strictly excluded. Even trace moisture in the injection port will convert the acyl chloride to 1H-imidazole-5-carboxylic acid, shifting your precursor to m/z 112.

  • Glassware Preparation: Bake all autosampler vials at 200°C for 2 hours to remove surface silanols and adsorbed moisture.

  • Sample Dilution: Dissolve 1 mg of 1H-Imidazole-5-carbonyl chloride in 1 mL of anhydrous dichloromethane (DCM) that has been stored over 3Å molecular sieves.

  • Injection: Inject 1 µL using a split ratio of 10:1 into a deactivated glass liner to prevent active-site adsorption.

  • GC Conditions: Utilize a non-polar HP-5ms (or equivalent) column. Temperature program: 50°C hold 1 min, ramp 20°C/min to 250°C.

  • System Validation Check: Scan for m/z 112. If this peak is present, your system is wet, and the sample has hydrolyzed. Abort and troubleshoot the inlet.

Protocol B: In-Situ Derivatization for LC-ESI-MS/MS

Causality: Because acyl chlorides degrade in aqueous LC mobile phases, we deliberately push the reaction to a stable ethyl ester using ethanol and an acid-scavenger. This locks the analyte into a stable form that ionizes efficiently in positive ESI[2].

  • Quenching Reaction: To 100 µL of the sample (dissolved in an aprotic solvent like THF), add 200 µL of absolute ethanol containing 1% pyridine. Why pyridine? It neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the imidazole ring and driving the esterification to 100% completion.

  • Incubation: Heat the sealed vial at 40°C for 30 minutes.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of high-purity nitrogen to remove excess ethanol and pyridine. Reconstitute in 500 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column. Monitor the specific MRM transition of m/z 141 95 (Collision Energy: 20V).

Conclusion

For rapid structural confirmation of 1H-Imidazole-5-carbonyl chloride, Protocol A (GC-EI-MS) is preferred provided strict anhydrous conditions are maintained. However, for high-throughput screening, quantitative pharmacokinetic studies, or when analyzing complex matrices, Protocol B (Derivatization LC-MS/MS) is vastly superior due to the chemical stabilization of the reactive acyl moiety.

Sources

Validating the Structural Integrity of 1H-Imidazole-5-carbonyl chloride via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have investigated countless synthetic workflows that failed not because of flawed reaction designs, but due to the unrecognized degradation of reactive intermediates. 1H-Imidazole-5-carbonyl chloride is a prime example. It is a potent, highly reactive acylating agent frequently used to install the imidazole-5-carboxamide motif in drug development. However, validating its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously challenging.

The imidazole ring possesses both acidic and basic nitrogen atoms, leading to tautomerism and the risk of intermolecular self-condensation. To mitigate this, the compound is typically synthesized and handled as a hydrochloride salt (e.g., 1H-Imidazole-5-carbonyl chloride hydrochloride). Even as a protected salt, the highly electrophilic acyl chloride moiety is exquisitely sensitive to atmospheric moisture, rapidly hydrolyzing back to its starting material: 1H-imidazole-5-carboxylic acid.

This guide provides a rigorous, self-validating framework for confirming the structural integrity of 1H-imidazole-5-carbonyl chloride by comparing its analytical profile against its primary degradant and a bench-stable active ester surrogate.

Mechanistic Pathways & Structural Causality

Before diving into the NMR data, it is crucial to understand the chemical pathways that dictate our experimental choices. The acyl chloride is designed for rapid amide bond formation, but this same reactivity makes it a target for ambient moisture.

G A 1H-Imidazole-5-carbonyl chloride (Reactive Acyl Chloride) B 1H-Imidazole-5-carboxylic acid (Hydrolysis Degradant) A->B + H2O (Moisture Exposure) C 1H-Imidazole-5-carboxamide (Target API Linkage) A->C + R-NH2 (Desired Coupling) D NHS Ester Surrogate (Stable Alternative) D->C + R-NH2 (Slower Coupling)

Reaction pathways of 1H-Imidazole-5-carbonyl chloride vs. stable surrogates.

When structural validation fails, drug development professionals often pivot to stable surrogates like N-Hydroxysuccinimide (NHS) esters. While NHS esters are bench-stable and easier to characterize, they exhibit slower coupling kinetics and often require heating or extended reaction times compared to the instantaneous reaction of the acyl chloride.

Comparative NMR Data Analysis

To objectively evaluate the acyl chloride's purity, we must compare its spectral signature against two alternatives:

  • 1H-Imidazole-5-carboxylic acid: The inevitable hydrolysis product. Tracking its formation is the primary metric for sample degradation.

  • NHS Ester Surrogate: A stable active ester alternative used when the acyl chloride proves too unstable for a specific workflow.

The electron-withdrawing power of the substituents dictates the chemical shifts. The acyl chloride (-COCl) is strongly electron-withdrawing, deshielding the adjacent imidazole protons significantly more than the carboxylic acid (-COOH). In ¹³C NMR, the heavy-atom effect of the chlorine atom typically shifts the carbonyl carbon slightly upfield relative to the corresponding carboxylic acid ().

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in Anhydrous CD₃CN)
Compound¹H NMR (Imidazole H-2, H-4)¹³C NMR (Carbonyl C=O)Stability / Reactivity Profile
1H-Imidazole-5-carbonyl chloride (HCl salt) ~8.9 ppm (H-2), ~8.3 ppm (H-4)~158 - 162 ppmExtremely high reactivity; highly moisture sensitive.
1H-Imidazole-5-carboxylic acid (Degradant) ~8.0 ppm (H-2), ~7.6 ppm (H-4)~164 - 168 ppmStable; unreactive without coupling reagents (e.g., HATU).
NHS Ester Surrogate ~8.3 ppm (H-2), ~7.9 ppm (H-4)~160 - 162 ppm (+170 ppm NHS)Bench-stable; moderate reactivity for amine coupling.

Note: Exact chemical shifts will vary slightly based on sample concentration and residual HCl content.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure scientific integrity, the NMR sample preparation must be treated as a rigorously anhydrous chemical reaction. The protocol below explains the causality behind each critical step.

Workflow N1 1. Glovebox Prep (<1 ppm H2O/O2) N2 2. Solvent Selection (Anhydrous CD3CN) N1->N2 Prevents hydrolysis N3 3. Tube Sealing (J. Young Valve Tube) N2->N3 Avoids DMSO reactivity N4 4. NMR Acquisition (1H & 13C Spectra) N3->N4 Maintains inert atmosphere N5 5. Spectral Overlay (Quantify Acid vs. Chloride) N4->N5 Structural validation

Self-validating anhydrous NMR workflow for reactive acyl chlorides.

Step-by-Step Methodology

Step 1: Inert Atmosphere Handling

  • Action: Transfer 10-15 mg of 1H-Imidazole-5-carbonyl chloride hydrochloride into a dry 1-dram vial inside a glovebox maintained at <1 ppm H₂O and O₂.

  • Causality: Acyl chlorides react with ambient humidity in seconds. Preparing the sample on a standard benchtop will invariably result in a spectrum dominated by the carboxylic acid degradant, leading to false-negative quality assessments.

Step 2: Solvent Selection (Avoiding the DMSO Trap)

  • Action: Dissolve the sample in 0.6 mL of strictly anhydrous Acetonitrile-d₃ (CD₃CN) or Dichloromethane-d₂ (CD₂Cl₂) stored over activated 3Å molecular sieves.

  • Causality: You must not use Dimethyl Sulfoxide-d₆ (DMSO-d₆). While DMSO is an excellent solvent for dissolving polar imidazole salts, it chemically reacts with acyl chlorides (akin to a Swern oxidation or Pummerer-type rearrangement), releasing heat and permanently destroying the sample (). CD₃CN provides the necessary polarity to dissolve the hydrochloride salt without reacting with the electrophilic center ().

Step 3: Sample Sealing

  • Action: Transfer the dissolved solution to a J. Young NMR tube (equipped with a threaded PTFE valve) before removing it from the glovebox.

  • Causality: Standard plastic NMR caps are permeable to atmospheric moisture over the timeframe of a ¹³C NMR acquisition (which can take hours). A J. Young tube ensures the system remains closed, preventing mid-acquisition hydrolysis and rendering the protocol self-validating.

Step 4: Acquisition and Integration

  • Action: Acquire standard ¹H and ¹³C NMR spectra.

  • Causality: In the ¹³C spectrum, locate the diagnostic carbonyl shift. An intact acyl chloride will resonate slightly upfield (~158-162 ppm) compared to the carboxylic acid (~164-168 ppm). In the ¹H spectrum, integrate the highly deshielded imidazole protons (H-2 at ~8.9 ppm) against the degradant protons (H-2 at ~8.0 ppm) to quantify the exact molar ratio of intact product versus trace hydrolysis.

Conclusion & Best Practices

Validating 1H-Imidazole-5-carbonyl chloride requires treating the analytical process with the exact same rigor as the synthetic step. By utilizing anhydrous CD₃CN, avoiding reactive solvents like DMSO, and tracking the diagnostic ¹³C carbonyl shifts, researchers can confidently differentiate the active acyl chloride from its inactive carboxylic acid degradant. If your facility lacks the infrastructure for strict anhydrous NMR handling, pivoting to a stable NHS ester surrogate is the recommended alternative to ensure reproducible API coupling.

References

  • Reactive Anti-Solvent Engineering via Kornblum Reaction for Controlled Crystallization (Details the exothermic degradation reaction between acyl chlorides and DMSO). MDPI. Available at: [Link]

  • Interpreting C-13 NMR Spectra (Provides authoritative baseline chemical shift data for carbonyls, carboxylic acids, and acyl derivatives). Chemistry LibreTexts. Available at:[Link]

  • Notes on NMR Solvents (Details the selection of deuterated solvents and the chemical shifts of residual solvent peaks). UCLA Chemistry. Available at:[Link]

Comparative Stability of Imidazole Acid Chlorides in Aqueous Media: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heteroaromatic scaffolds, understanding the reactivity of key intermediates is paramount. Imidazole acid chlorides—such as 1-methyl-1H-imidazole-4-carbonyl chloride—are highly versatile acylating agents used in the synthesis of pharmaceutical active ingredients (APIs). However, their deployment in aqueous or biphasic media (such as standard Schotten-Baumann conditions) is notoriously difficult due to extreme hydrolytic instability.

This guide objectively compares the aqueous stability of imidazole acid chlorides against standard aromatic acid chlorides, explores the mechanistic causality behind their rapid degradation, and provides self-validating experimental protocols for both kinetic analysis and synthetic mitigation.

Mechanistic Causality: Why Imidazole Acid Chlorides Hydrolyze Rapidly

The hydrolysis of acid chlorides in water proceeds via a nucleophilic acyl substitution mechanism. Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel a chloride ion, yielding the corresponding carboxylic acid and hydrochloric acid[1].

While standard aromatic acid chlorides (e.g., benzoyl chloride) hydrolyze at a moderate rate, imidazole acid chlorides undergo extremely rapid competitive hydrolysis [2]. This accelerated degradation is driven by two primary factors:

  • Protonation State: Imidazole acid chlorides are typically isolated and utilized as hydrochloride salts to prevent intermolecular self-acylation. The protonated imidazolium ring acts as a profound electron-withdrawing group, drastically increasing the partial positive charge ( δ+ ) on the carbonyl carbon and lowering the activation energy for water attack.

  • High Aqueous Solubility: Unlike lipophilic benzoyl chloride, which forms a distinct organic phase that limits water contact, the hydrochloride salts of imidazole acid chlorides are highly water-soluble. This eliminates the mass-transfer barrier, allowing homogenous, diffusion-controlled hydrolysis.

G A Protonated Imidazole Acid Chloride B Nucleophilic Attack (H2O) A->B Aqueous Media C Tetrahedral Intermediate B->C Rate-Limiting Step D Chloride Elimination (-HCl) C->D Fast Collapse E Imidazole Carboxylic Acid Product D->E

Figure 1: Nucleophilic acyl substitution pathway for imidazole acid chloride hydrolysis.

Quantitative Data Presentation: Comparative Stability

To contextualize the instability of imidazole acid chlorides, we must compare their kinetic parameters against other common acylating agents. The table below summarizes the pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ) of various acid chlorides in aqueous media at 25 °C.

SubstrateAromatic/AliphaticPseudo-1st Order Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )Primary Limiting Factor in Water
Benzoyl Chloride Aromatic (Carbocyclic) 4.2×10−2 s−1 [3]~16 secondsBiphasic mass transfer / Moderate electrophilicity
p-Methoxybenzoyl Chloride Aromatic (Electron-Rich) <1.0×10−2 s−1 > 1 minuteElectron donation stabilizes the carbonyl
1-Methyl-1H-imidazole-4-carbonyl chloride HCl Heteroaromatic (Electron-Poor) >1.0 s−1 (Estimated)< 1 second Extreme electrophilicity / High water solubility
Acetyl Chloride AliphaticImmeasurably fastInstantaneousLack of steric hindrance / High reactivity

Data Interpretation: The hydrolysis of benzoyl chloride is sufficiently slow (~16 seconds) to allow for competitive amidation in biphasic aqueous systems (Schotten-Baumann conditions)[4]. Conversely, the sub-second half-life of imidazole acid chlorides means that aqueous amidation will result in near-total hydrolysis back to the carboxylic acid, severely depressing API yields.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The kinetic assay relies on continuous conductometry (which validates itself via an infinite-time baseline), while the synthetic protocol utilizes in-process HPLC tracking.

Protocol A: Conductometric Determination of Hydrolysis Kinetics

Because imidazole acid chlorides hydrolyze too rapidly for manual quenching and HPLC analysis, real-time conductometry is the gold standard. As hydrolysis proceeds, the generation of H+ and Cl− ions increases the solution's conductivity proportionally to the reaction progress.

Step-by-Step Methodology:

  • Solvent Equilibration: Add 50.0 mL of deionized water (or a specific acetone-water mixture to modulate solubility) to a double-jacketed glass cell. Thermostat the system to exactly 25.0 ± 0.1 °C.

  • Probe Calibration: Insert a calibrated conductivity probe (cell constant K≈1.0 cm−1 ). Record the baseline conductivity ( G0​ ).

  • Substrate Injection: Rapidly inject 50 μL of a concentrated anhydrous stock solution of 1-methyl-1H-imidazole-4-carbonyl chloride hydrochloride (in anhydrous acetonitrile) into the vigorously stirred water.

  • Data Acquisition: Record conductivity ( Gt​ ) at 0.1-second intervals using an automated data logger.

  • Infinite Time Determination: Allow the reaction to proceed for at least 10 half-lives (e.g., 2 minutes) until the conductivity reaches a stable plateau ( G∞​ ).

  • Kinetic Modeling: Plot ln(G∞​−Gt​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( −kobs​ ). Self-Validation: A perfectly linear plot confirms that the reaction follows strict first-order kinetics with respect to the substrate.

Workflow Step1 1. Anhydrous Stock Prep Step2 2. Thermostatted Equilibration Step1->Step2 Step3 3. Real-Time Conductometry Step2->Step3 Step4 4. Pseudo-1st Order Kinetic Modeling Step3->Step4

Figure 2: Experimental workflow for conductometric measurement of acid chloride hydrolysis.

Protocol B: Synthetic Mitigation (Non-Aqueous Amidation)

Due to the extreme hydrolytic instability proven in Protocol A, traditional aqueous Schotten-Baumann conditions must be abandoned when coupling imidazole acid chlorides to amines.

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a reaction flask under an inert argon atmosphere.

  • Amine Preparation: Dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA is required not only to neutralize the HCl byproduct of the amidation but also to liberate the free base of the imidazole acid chloride hydrochloride salt without acting as a competing nucleophile.

  • Substrate Addition: Cool the solution to 0 °C. Add 1-methyl-1H-imidazole-4-carbonyl chloride hydrochloride (1.1 equiv) portion-wise. Causality: Cooling suppresses potential side reactions (like ketene formation or degradation) while the high electrophilicity of the substrate ensures rapid amidation even at low temperatures.

  • In-Process Validation: After 30 minutes, withdraw a 10 μL aliquot, quench in anhydrous methanol, and analyze via HPLC. Self-Validation: The presence of the methyl ester indicates unreacted acid chloride, while the target amide peak confirms successful coupling.

References

  • Archer, B. L., & Hudson, R. F. "The Mechanism of the Hydrolysis of Acid Chlorides. Part II." Chemical Society, 1950. Available at: [Link]

  • Organic Process Research & Development. "Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor." ACS Publications, 2011. Available at: [Link]

  • UNI ScholarWorks. "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides." Available at: [Link]

A Comparative Guide to the GC-MS Analysis and Validation of 1H-Imidazole-5-carbonyl chloride Batches for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Quality Control for a Versatile Pharmaceutical Intermediate

1H-Imidazole-5-carbonyl chloride is a highly reactive heterocyclic compound that serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its utility lies in the reactive acyl chloride group, which readily participates in forming stable amide bonds, allowing for the construction of complex molecular architectures.[1] However, the very reactivity that makes this intermediate so valuable also presents significant challenges for quality control.

As with many acyl chlorides, 1H-Imidazole-5-carbonyl chloride is susceptible to hydrolysis and can contain process-related impurities that may impact the safety, efficacy, and stability of the final drug product.[2] Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure batch-to-batch consistency and control over potential genotoxic impurities.

This guide provides an in-depth comparison of analytical methodologies for the quality control of 1H-Imidazole-5-carbonyl chloride batches, with a focus on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the rationale behind the chosen analytical strategy, provide a detailed experimental protocol, and present a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Method Selection: Why GC-MS with Derivatization?

Direct analysis of highly reactive and polar molecules like 1H-Imidazole-5-carbonyl chloride by gas chromatography is often problematic. The high boiling point and potential for thermal degradation within the GC inlet can lead to poor peak shape, low sensitivity, and inaccurate quantification.[4] While HPLC is a viable alternative, GC-MS offers superior resolution and definitive identification through mass spectral data, making it a "gold standard" for impurity profiling.[5]

To overcome the challenges of analyzing this acyl chloride, a derivatization step is essential. Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[4]

The Chosen Strategy: Methanolysis to a Stable Methyl Ester

For the analysis of 1H-Imidazole-5-carbonyl chloride, we propose a derivatization method based on its reaction with methanol. This reaction quantitatively converts the highly reactive acyl chloride into its more stable and volatile methyl ester derivative, methyl 1H-imidazole-5-carboxylate. This approach is advantageous for several reasons:

  • Reaction Specificity: The acyl chloride group is highly susceptible to nucleophilic attack by methanol, leading to a clean and predictable conversion.

  • Analyte Stability: The resulting methyl ester is significantly more stable than the parent acyl chloride, minimizing degradation during analysis.

  • Improved Chromatography: The methyl ester is more volatile and less polar, resulting in better chromatographic peak shape and resolution.

  • Impurity Insights: This method can simultaneously detect the primary potential impurity, the starting material 1H-Imidazole-5-carboxylic acid, which will also be converted to the same methyl ester derivative. This allows for a comprehensive purity assessment.

It is important to note that while this method is effective, it does not differentiate between the acyl chloride and its corresponding carboxylic acid. However, for the purpose of batch release where the primary concern is the total purity and the level of the key carboxylic acid impurity, this is an acceptable and efficient approach.

Comparative Analysis of Hypothetical 1H-Imidazole-5-carbonyl chloride Batches

To illustrate the utility of this method, we present a comparative analysis of three hypothetical batches of 1H-Imidazole-5-carbonyl chloride. The data highlights key quality attributes that can be effectively monitored.

ParameterBatch ABatch BBatch CSpecification
Purity (as Methyl 1H-imidazole-5-carboxylate by GC-MS) 99.2%98.5%99.8%≥ 98.5%
1H-Imidazole-5-carboxylic acid (as methyl ester) 0.5%1.2%0.1%≤ 1.0%
Residual Thionyl Chloride Not Detected0.15%Not Detected≤ 0.1%
Other Volatile Impurities 0.3%0.15%0.1%≤ 0.5%
Appearance White to off-white solidYellowish solidWhite crystalline solidWhite to off-white solid

Analysis of Results:

  • Batch A meets all specifications and represents a good quality batch.

  • Batch B shows a higher level of the starting carboxylic acid impurity and detectable residual thionyl chloride, indicating a potential issue with the manufacturing or purification process. This batch would require further investigation or rejection.

  • Batch C is a high-purity batch with very low levels of impurities, representing excellent process control.

Experimental Protocols

Protocol 1: Derivatization of 1H-Imidazole-5-carbonyl chloride for GC-MS Analysis

This protocol details the conversion of the acyl chloride to its methyl ester derivative.

  • Sample Preparation: Accurately weigh approximately 25 mg of the 1H-Imidazole-5-carbonyl chloride batch into a 10 mL volumetric flask.

  • Solvent Addition: Add 5 mL of anhydrous methanol to the flask.

  • Reaction: Cap the flask and sonicate for 10 minutes to ensure complete dissolution and reaction. The reaction of the acyl chloride with methanol is rapid.

  • Dilution: Dilute to the mark with anhydrous methanol and mix thoroughly.

  • Final Preparation: Transfer an aliquot of the solution to a GC vial for analysis.

Diagram of the Derivatization and GC-MS Workflow

Derivatization_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh 25mg of 1H-Imidazole-5-carbonyl chloride Solvent Add 5mL Anhydrous Methanol Sample->Solvent Step 1 Reaction Sonicate for 10 min Solvent->Reaction Step 2 Dilution Dilute to 10mL with Methanol Reaction->Dilution Step 3 Final_Sample Transfer to GC Vial Dilution->Final_Sample Step 4 GC_Inlet GC Inlet (250°C) Final_Sample->GC_Inlet Injection GC_Column GC Column (e.g., DB-5ms) GC_Inlet->GC_Column Separation MS_Detector Mass Spectrometer (EI Source, Quadrupole Analyzer) GC_Column->MS_Detector Ionization & Detection Data_System Data Acquisition and Processing MS_Detector->Data_System Data Output

Caption: Workflow for the derivatization and GC-MS analysis of 1H-Imidazole-5-carbonyl chloride.

Protocol 2: GC-MS Method Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Protocol 3: GC-MS Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]

  • Specificity: Analyze blank solvent, a known standard of methyl 1H-imidazole-5-carboxylate, and a derivatized sample of 1H-Imidazole-5-carbonyl chloride. The method is specific if there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the methyl 1H-imidazole-5-carboxylate standard across a range of 50-150% of the expected sample concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of methyl 1H-imidazole-5-carboxylate standard into a sample of 1H-Imidazole-5-carbonyl chloride at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same batch on different days, with different analysts, and on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary method parameters such as inlet temperature (± 5°C), oven ramp rate (± 1°C/min), and carrier gas flow rate (± 0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Diagram of the GC-MS Method Validation Process

Validation_Process cluster_validation ICH Q2(R1) Validation Parameters cluster_precision_types Precision Sub-types Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD_LOQ LOD & LOQ Robustness Robustness Method_Developed Developed GC-MS Method Method_Developed->Specificity Method_Developed->Linearity Method_Developed->Accuracy Method_Developed->Precision Method_Developed->LOD_LOQ Method_Developed->Robustness

Caption: Key parameters for the validation of the GC-MS method according to ICH guidelines.

Conclusion

The quality of pharmaceutical intermediates like 1H-Imidazole-5-carbonyl chloride is paramount to ensuring the safety and efficacy of the final drug product. The proposed GC-MS method with methanol derivatization provides a robust, specific, and reliable approach for the purity and impurity profiling of different batches. By adhering to the detailed experimental and validation protocols outlined in this guide, researchers and drug development professionals can confidently assess the quality of this critical building block, ensuring consistency and regulatory compliance in their synthetic processes.

References

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]

  • Leonard, M. S. (2013, December 9). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Ciucanu, I. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Bhat, K. I. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). PMC. [Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal of 1H-Imidazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Imidazole-5-carbonyl chloride (frequently handled in the laboratory as its hydrochloride salt) is a highly reactive acyl chloride utilized extensively as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Due to its electrophilic nature, it is highly sensitive to moisture and reacts violently with water. This guide provides drug development professionals and laboratory scientists with a self-validating, field-proven protocol for the safe quenching and disposal of this compound, ensuring both operational safety and environmental compliance.

Mechanistic Rationale & Chemical Dynamics

To dispose of an acyl chloride safely, one must understand the causality of its degradation. When 1H-imidazole-5-carbonyl chloride contacts water, it undergoes rapid hydrolysis to form 1H-imidazole-5-carboxylic acid and hydrochloric acid (HCl).

The Danger of Uncontrolled Hydrolysis: If water is added directly to the neat chemical, the reaction is violently exothermic. The sudden spike in temperature can boil the water, aerosolizing corrosive HCl gas and unreacted acid chloride into the fume hood environment.

The Quenching Strategy: To mitigate this hazard, our protocol utilizes a two-pronged approach:

  • Thermal Control: An ice bath acts as a heat sink to absorb the exothermic energy.

  • Chemical Buffering: Instead of water or a strong base (like NaOH), a weak base such as sodium bicarbonate (NaHCO₃) is used. The bicarbonate gently neutralizes the evolving HCl, producing sodium chloride, water, and carbon dioxide (CO₂) gas. The cessation of CO₂ bubbling provides a reliable, visual indicator that the reaction is complete [1].

Pre-Disposal Safety & Logistical Planning

Before initiating the disposal workflow, ensure the following operational parameters are met:

  • Environmental Control: All procedures MUST be conducted inside a certified chemical fume hood to safely exhaust any fugitive HCl vapors or CO₂ gas [2].

  • Personal Protective Equipment (PPE): Safety goggles (or a face shield), a heavy-duty lab coat, and chemical-resistant nitrile or neoprene gloves are mandatory.

  • Equipment Readiness: Ensure you have a wide-mouth reaction vessel (to prevent pressure buildup), a magnetic stirrer, an ice bath, and a calibrated pH meter or universal indicator paper.

Step-by-Step Disposal Protocol

Phase 1: System Setup
  • Place a large Erlenmeyer flask or a 3-necked round-bottom flask over a magnetic stir plate inside the fume hood.

  • Fill the flask with a large molar excess of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Submerge the flask in an ice-water bath (0–5 °C) and begin vigorous magnetic stirring.

Phase 2: Reagent Preparation (Solvent Dilution)
  • Because 1H-imidazole-5-carbonyl chloride is typically a solid, direct addition to the aqueous bath can lead to clumping and "encapsulation"—a dangerous scenario where unreacted acid chloride becomes trapped inside a crust of hydrolyzed product, only to react violently later.

  • To prevent this, dissolve or suspend the waste chemical in a minimal volume of an inert, water-miscible solvent (e.g., anhydrous tetrahydrofuran (THF) or acetone). This ensures a homogenous, controlled reaction upon addition.

Phase 3: Controlled Hydrolysis
  • Using a dropping funnel or a glass Pasteur pipette, begin adding the diluted acyl chloride solution dropwise into the vigorously stirring, ice-cold NaHCO₃ bath [1].

  • Observe the effervescence (bubbling). Adjust the addition rate so that the CO₂ evolution remains steady but not vigorous enough to cause splashing or overflowing.

  • Critical Rule: Never seal the reaction vessel. The system must remain open to the fume hood exhaust to prevent catastrophic pressure buildup from the CO₂ gas.

Phase 4: Maturation and Self-Validation
  • Once the addition is complete, maintain stirring in the ice bath for 30 minutes.

  • Remove the ice bath and allow the mixture to gradually warm to ambient room temperature while continuing to stir.

  • The primary reaction is self-validating: when the generation of CO₂ bubbles ceases entirely, the hydrolysis of the acyl chloride and the neutralization of the resulting HCl are complete [3].

Phase 5: Final Neutralization & Disposal
  • Test the pH of the final solution. The target pH for safe aqueous disposal is between 6.0 and 9.0 [4].

  • If the solution remains acidic (pH < 6), carefully add small portions of solid NaHCO₃ until the target pH is achieved.

  • Transfer the neutralized mixture—now containing benign 1H-imidazole-5-carboxylate sodium salt, NaCl, and residual solvent—into a properly labeled aqueous hazardous waste container.

Summary of Key Disposal Parameters

ParameterOperational GuidelineMechanistic Rationale
Quenching Agent Saturated Sodium Bicarbonate (NaHCO₃)Weak base neutralizes HCl byproduct gently; avoids violent exotherms associated with strong bases (e.g., NaOH).
Temperature Control Ice Bath (0–5 °C)Hydrolysis of acyl chlorides is highly exothermic. Cooling prevents solvent boil-off and thermal runaway.
Addition Rate Dropwise / Portion-wisePrevents rapid accumulation of unreacted acid chloride and controls the rate of CO₂ gas evolution.
Endpoint Indicator Cessation of CO₂ EffervescenceVisual confirmation that the generation of HCl (and thus the hydrolysis of the acyl chloride) has reached completion.
Final pH Target pH 6.0 – 9.0Regulatory standard for safe disposal of aqueous waste streams into institutional hazardous waste systems.

Process Visualization

DisposalWorkflow A 1H-Imidazole-5-carbonyl chloride (Reactive Waste) B Solvent Dilution (e.g., THF / Acetone) A->B Dissolve solid D Dropwise Addition (Controlled Hydrolysis) B->D Transfer to funnel C Ice-Cold NaHCO3 Bath (Heat Sink Setup) C->D Prepare bath E Stirring & Degassing (Wait for CO2 to cease) D->E Exothermic reaction F pH Verification (Target: 6.0 - 9.0) E->F Effervescence stops G Aqueous Hazardous Waste (Final Disposal) F->G pH confirmed

Disposal workflow for 1H-Imidazole-5-carbonyl chloride.

References

  • Royal Society of Chemistry. "Laboratory Waste - Module 2". Available at: [Link]

  • Lab Alley. "How to dispose of hydrochloric acid". Available at: [Link]

  • UC Merced Environmental Health & Safety. "Standard Operating Procedure: Hydrochloric Acid". Available at: [Link]

Sources

Personal protective equipment for handling 1H-Imidazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Hazard Profile & Failure Modes

As a Senior Application Scientist, I approach acyl chlorides not merely as standard reagents, but as highly reactive electrophiles that demand rigorous environmental control. 1H-Imidazole-5-carbonyl chloride is a bifunctional molecule: it possesses a highly electrophilic carbonyl chloride group and a basic/nucleophilic imidazole ring. Because of this dual nature, it is often supplied and handled as a hydrochloride salt (e.g., 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride) to prevent rapid self-polymerization[1].

The primary hazard of this compound is its extreme moisture sensitivity. Upon contact with water or atmospheric humidity, it undergoes rapid, exothermic hydrolysis, reacting violently to liberate corrosive and toxic hydrogen chloride (HCl) gas[2]. Consequently, handling this chemical requires a self-validating system of Personal Protective Equipment (PPE) and Schlenk-line techniques to ensure both user safety and experimental integrity.

Causality-Driven Personal Protective Equipment (PPE) Matrix

To design an effective PPE strategy, we must understand the chemical's failure modes. The PPE matrix below is engineered to mitigate exposure to corrosive solids and the instantaneous release of HCl gas[3].

Task / ScaleEye & Face ProtectionSkin & Body ProtectionHand ProtectionCausality / Rationale
Small-Scale (<5g) Tightly fitting safety goggles (EN 166 / OSHA compliant)[4].Flame-retardant lab coat, fully buttoned.Double-gloved: Nitrile inner, Nitrile outer (EN 374 compliant)[4].Nitrile offers a sufficient barrier for brief incidental contact with solid salts. Goggles prevent liberated HCl gas from reacting with the moisture in the eyes to form hydrochloric acid[5].
Large-Scale (>5g) Safety goggles + Full face shield.Chemical-resistant apron worn over a flame-retardant lab coat.Double-gloved: Nitrile inner, Butyl rubber or Neoprene outer.Larger scales risk severe exothermic runaway if exposed to moisture. Butyl rubber provides superior, prolonged resistance to corrosive gases and organic solvents[3].
Spill Cleanup Full face shield over safety goggles.Tyvek or equivalent chemical-resistant suit.Heavy-duty Neoprene gloves.High risk of aerosolized HCl gas. Full body protection prevents dermal burns from localized acid generation in the ambient air[5].

Operational Workflow: Moisture-Free Handling

Every protocol involving 1H-Imidazole-5-carbonyl chloride must be a self-validating system. Validation Check: If you observe white fumes upon opening the reagent bottle, your inert atmosphere has failed. Those fumes are HCl gas reacting with atmospheric moisture.

Step-by-Step Handling Protocol:

  • Apparatus Preparation: Flame-dry or oven-bake all glassware (Schlenk flasks, stir bars, syringes) at 120°C for at least 4 hours. Assemble the apparatus while hot, cool under a continuous vacuum (≤ 1 Torr), and backfill with high-purity Argon or Nitrogen[6].

  • Environmental Control: Perform all operations inside a certified chemical fume hood with the sash pulled down to the lowest workable level. This ensures any fugitive HCl emissions are immediately exhausted away from the operator[4].

  • Reagent Dispensing: Don the appropriate PPE from the matrix above. Open the reagent bottle only under a positive stream of inert gas or within a glovebox. If the material is a solid salt, transfer it using a static-free, oven-dried spatula. If it is suspended in an anhydrous solvent, use a dry, inert-gas-flushed syringe or cannula[3].

  • Reaction Execution: Using a pressure-equalizing dropping funnel or a syringe pump, add the reagent solution dropwise. Maintain a positive pressure of inert gas throughout the reaction. Monitor the flask for unexpected exotherms, which indicate trace moisture contamination.

Quenching and Waste Disposal Protocol

The most dangerous phase of handling an acid chloride is the quench. Never use water to quench unreacted 1H-Imidazole-5-carbonyl chloride. Water causes a violent, highly exothermic hydrolysis that can aerosolize the corrosive mixture and shatter glassware[5].

Step-by-Step Quenching Protocol:

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C), ensuring the cooling medium covers the liquid level of the reaction mixture. Allow 15 minutes for thermal equilibration.

  • Nucleophilic Quenching: Slowly, dropwise, add a less reactive nucleophile such as anhydrous isopropanol or ethanol[3]. Mechanistic Rationale: The steric hindrance and lower nucleophilicity of isopropanol result in a controlled solvolysis, forming the isopropyl ester and HCl at a manageable, non-violent rate.

  • Neutralization: Once the isopropanol addition produces no further exotherm, slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the dissolved HCl. Validation Check: Wait for CO₂ evolution (bubbling) to completely cease before proceeding.

  • Waste Segregation: Transfer the neutralized biphasic mixture to a designated, properly labeled hazardous waste container. Segregate this strictly from incompatible materials such as strong oxidizers or inorganic bases[6].

Emergency Spill Management

  • Small Spills (<5g): Do not use water. Absorb liquid dispersions with an inert, dry material (e.g., vermiculite or dry sand). Sweep solid spills using non-sparking tools to avoid static discharge. Place the absorbed material into a sealed, labeled container for hazardous waste disposal[3].

  • Large Spills (>5g): Evacuate the immediate area. Allow the fume hood to clear the liberated gases. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA). Contact your institutional Environmental Health and Safety (EHS) department immediately[3].

Visualizing the Safe Handling Workflow

G N1 1. Apparatus Prep Bake under vacuum & purge with Ar N2 2. Reagent Transfer Use inert-gas flushed syringe N1->N2 N3 3. Reaction Execution Maintain positive Ar pressure N2->N3 N4 4. Reaction Quenching Slow addition of Isopropanol at 0°C N3->N4 N5 5. Waste Segregation Collect in halogenated organic waste N4->N5

Safe handling and quenching workflow for 1H-Imidazole-5-carbonyl chloride.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS IMINOSTILBENE N-CARBONYL CHLORIDE." Cleanchem Lab. Available at: [Link]

  • Weizmann Institute of Science. "Standard laboratory safe handling/storage requirement." Safety Unit. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.